Product packaging for 2,3-Dibromo-4-nitropentane(Cat. No.:CAS No. 62545-05-5)

2,3-Dibromo-4-nitropentane

Cat. No.: B15450819
CAS No.: 62545-05-5
M. Wt: 274.94 g/mol
InChI Key: JMRGWTWWBVCGHA-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-nitropentane is a brominated nitroalkane compound of interest in synthetic organic chemistry research. This reagent serves as a versatile synthetic intermediate and building block for the preparation of more complex molecules . Researchers can utilize the reactivity of its bromine atoms in various nucleophilic substitution reactions to introduce new functional groups, or explore the reduction of its nitro group to an amine . The compound is related to 2,3-Dibromo-4-methyl-2-nitropentane, the synthesis of which has been documented via the bromination of a nitropentane precursor, a reaction that can be optimized using continuous flow methodologies to improve yield and safety profiles . As a halogenated compound, it is handled as a chemical of high interest for fundamental studies in reaction mechanism exploration and pathway development . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9Br2NO2 B15450819 2,3-Dibromo-4-nitropentane CAS No. 62545-05-5

Properties

CAS No.

62545-05-5

Molecular Formula

C5H9Br2NO2

Molecular Weight

274.94 g/mol

IUPAC Name

2,3-dibromo-4-nitropentane

InChI

InChI=1S/C5H9Br2NO2/c1-3(6)5(7)4(2)8(9)10/h3-5H,1-2H3

InChI Key

JMRGWTWWBVCGHA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C)Br)Br)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for 2,3-dibromo-4-nitropentane, a halogenated nitroalkane with potential applications in organic synthesis and as a building block in drug discovery. Due to the limited availability of direct literature on the synthesis of this specific molecule, this document provides a comprehensive, two-step hypothetical pathway based on well-established chemical principles: the synthesis of the alkene precursor, 4-nitropent-2-ene, followed by its stereoselective bromination.

This guide provides detailed experimental protocols, predicted quantitative data, and visualizations to aid researchers in the potential synthesis and characterization of this compound.

Synthesis Pathway Overview

The proposed synthesis of this compound proceeds via a two-step reaction sequence. The first step involves the formation of the alkene precursor, 4-nitropent-2-ene. The second step is the electrophilic addition of bromine across the double bond of 4-nitropent-2-ene to yield the target molecule.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-nitropent-2-ene cluster_step2 Step 2: Bromination Starting_Materials_1 Nitroethane + Acetaldehyde Intermediate 3-Nitro-2-pentanol Starting_Materials_1->Intermediate Henry Reaction Product_1 4-nitropent-2-ene Intermediate->Product_1 Dehydration Final_Product This compound Product_1->Final_Product Bromine Br2 Bromine->Final_Product

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-nitropent-2-ene

This procedure is based on a modified Henry (nitroaldol) reaction followed by dehydration.

Materials:

  • Nitroethane

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Phthalic anhydride

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Distilled water

Procedure:

  • Henry Reaction: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of nitroethane (1.0 eq) in diethyl ether is cooled to 0°C. An aqueous solution of sodium hydroxide (1.1 eq) is added dropwise with vigorous stirring, followed by the slow addition of acetaldehyde (1.0 eq). The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the addition of dilute hydrochloric acid until the solution is acidic. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-nitro-2-pentanol.

  • Dehydration: The crude 3-nitro-2-pentanol is mixed with phthalic anhydride (1.5 eq) in a distillation apparatus. The mixture is heated under vacuum. The 4-nitropent-2-ene product will distill along with water.

  • Purification: The distillate is collected, and the organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and fractionally distilled to yield pure 4-nitropent-2-ene.

Step 2: Bromination of 4-nitropent-2-ene

This procedure describes the electrophilic addition of bromine to the alkene. The reaction is expected to proceed with anti-stereochemistry.[1][2][3]

Materials:

  • 4-nitropent-2-ene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Reaction Setup: A solution of 4-nitropent-2-ene (1.0 eq) in carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled to 0°C in an ice bath. The reaction should be carried out in a fume hood due to the toxicity and volatility of bromine and the solvent.

  • Bromine Addition: A solution of bromine (1.0 eq) in carbon tetrachloride is added dropwise to the stirred solution of the alkene. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[3] The addition is continued until a faint persistent bromine color is observed.

  • Quenching: The reaction mixture is stirred for an additional 30 minutes at 0°C. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Work-up and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are estimates based on analogous reactions found in the literature.

Parameter4-nitropent-2-eneThis compound
Molecular Formula C₅H₉NO₂C₅H₉Br₂NO₂
Molecular Weight 115.13 g/mol 274.94 g/mol [4]
Theoretical Yield (Varies based on scale)(Varies based on scale)
Expected % Yield 50-60%80-90%
Appearance Colorless to pale yellow liquidColorless to pale yellow solid or oil
Boiling Point ~155-160 °C (predicted)(Not available)
Melting Point (Not applicable)(Not available)

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for the final product, this compound, based on typical values for similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.6-1.8Doublet3HCH₃-CH(NO₂)
~4.3-4.6Multiplet1HCH(Br)-CH(NO₂)
~4.7-5.0Multiplet1HCH(Br)-CH₃
~1.9-2.1Doublet3HCH₃-CH(Br)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~20-25CH₃-CH(Br)
~25-30CH₃-CH(NO₂)
~50-60C(Br)-CH₃
~55-65C(Br)-CH(NO₂)
~80-90C(NO₂)

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumC-H stretch (alkane)
~1550StrongN-O asymmetric stretch (nitro group)
~1370StrongN-O symmetric stretch (nitro group)
~600-700StrongC-Br stretch

Visualizations

Experimental Workflow: Bromination of 4-nitropent-2-ene

Bromination_Workflow Start Dissolve 4-nitropent-2-ene in CCl4 at 0°C Add_Br2 Add Br2/CCl4 dropwise Start->Add_Br2 Stir Stir for 30 min at 0°C Add_Br2->Stir Quench Quench with Na2S2O3 (aq) Stir->Quench Workup Separate organic layer, wash, and dry Quench->Workup Evaporate Remove solvent under vacuum Workup->Evaporate Purify Purify by recrystallization/ chromatography Evaporate->Purify End This compound Purify->End

Figure 2: Step-by-step workflow for the bromination of 4-nitropent-2-ene.

Stereochemical Pathway of Bromination

The addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms. This stereospecificity is a key feature of this reaction.[1][2][3]

Stereochemistry Alkene 4-nitropent-2-ene Bromonium_Ion Bromonium Ion Intermediate Alkene->Bromonium_Ion + Br2 Product trans-2,3-Dibromo-4-nitropentane Bromonium_Ion->Product + Br- (backside attack)

Figure 3: Stereochemical pathway of bromine addition to 4-nitropent-2-ene.

This technical guide provides a robust theoretical framework for the synthesis of this compound. Researchers are advised to perform small-scale pilot reactions to optimize the conditions for their specific laboratory settings. Standard safety precautions for handling hazardous chemicals such as bromine and organic solvents must be strictly followed.

References

Spectroscopic and Synthetic Overview of 2,3-Dibromo-4-nitropentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic pathway for the novel compound 2,3-Dibromo-4-nitropentane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. Due to the absence of published experimental data for this specific molecule, the spectroscopic information presented herein is based on established theoretical principles and predictive models.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from knowledge of similar chemical structures and established spectroscopic principles.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-24.5 - 4.8Doublet of doubletsJ(H2-H3) = 4-6 Hz, J(H2-CH3) = 6-7 Hz
H-34.9 - 5.2Doublet of doubletsJ(H3-H2) = 4-6 Hz, J(H3-H4) = 7-9 Hz
H-44.7 - 5.0Multiplet-
CH₃ (C-1)1.8 - 2.0DoubletJ(CH3-H2) = 6-7 Hz
CH₃ (C-5)1.6 - 1.8DoubletJ(CH3-H4) = 6-7 Hz
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (ppm)
C-1 (CH₃)20 - 25
C-2 (CHBr)55 - 65
C-3 (CHBr)60 - 70
C-4 (CHNO₂)80 - 90
C-5 (CH₃)15 - 20
Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (alkane)2850 - 3000Medium to Strong
N-O (nitro group, asymmetric stretch)1540 - 1560Strong
N-O (nitro group, symmetric stretch)1370 - 1390Strong
C-Br (alkyl bromide)500 - 600Medium to Strong
Predicted Mass Spectrometry Data
IonPredicted m/zRelative AbundanceNotes
[M]⁺273~50%Molecular ion with ⁷⁹Br and ⁷⁹Br
[M+2]⁺275100%Molecular ion with ⁷⁹Br and ⁸¹Br
[M+4]⁺277~50%Molecular ion with ⁸¹Br and ⁸¹Br

Experimental Protocols

As no specific synthesis for this compound has been reported, a plausible experimental protocol is proposed based on general methods for the synthesis of vicinal bromonitroalkanes.

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from pent-2-ene: nitration followed by bromination.

Step 1: Nitration of Pent-2-ene to form 4-Nitropent-2-ene

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-2-ene in a suitable solvent such as diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and acetic anhydride) dropwise to the stirred solution.

  • Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

  • Quench the reaction by carefully adding ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-nitropent-2-ene.

  • Purify the product by column chromatography on silica gel.

Step 2: Bromination of 4-Nitropent-2-ene to form this compound

  • Dissolve the purified 4-nitropent-2-ene in a non-polar solvent like dichloromethane in a flask protected from light.

  • Cool the solution to 0°C.

  • Slowly add a solution of bromine in dichloromethane dropwise until a persistent orange color is observed.

  • Stir the reaction at room temperature for 1-2 hours.

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Workup & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for chemical synthesis and characterization.

Disclaimer: The information provided in this document, particularly the spectroscopic data and experimental protocols, is predictive and for theoretical guidance only. Experimental validation is required to confirm these findings. No information on biological signaling pathways involving this compound has been found in the public domain.

Physical and chemical properties of 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data for 2,3-Dibromo-4-nitropentane. It is important to note that the majority of the physical and chemical property data presented herein are computationally derived and have not been experimentally verified in published literature.

Introduction

This compound is a halogenated nitroalkane. Its structure, featuring two bromine atoms and a nitro group on a pentane backbone, suggests potential for use as an intermediate in organic synthesis. The presence of multiple functional groups—alkyl halides and a nitro group—offers various reaction pathways, including nucleophilic substitution at the bromine-bearing carbons and reduction of the nitro group. This guide provides a summary of its known identifiers and computed physicochemical properties.

Chemical and Physical Properties

The physical and chemical properties of this compound have been primarily characterized through computational models. No experimental data for properties such as melting point, boiling point, or density were found in a comprehensive search of scientific literature. The following tables summarize the key identifiers and computed properties for this compound.[1]

Compound Identification
IdentifierValue
IUPAC Name This compound
CAS Number 62545-05-5
Molecular Formula C5H9Br2NO2
Canonical SMILES CC(C(C(C)Br)Br)--INVALID-LINK--[O-]
InChI InChI=1S/C5H9Br2NO2/c1-3(6)5(7)4(2)8(9)10/h3-5H,1-2H3
InChIKey JMRGWTWWBVCGHA-UHFFFAOYSA-N
Computed Physicochemical Properties
PropertyValue
Molecular Weight 274.94 g/mol
Exact Mass 274.89795 Da
XLogP3 2.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Topological Polar Surface Area 45.8 Ų
Heavy Atom Count 10
Complexity 125

Experimental Protocols

No specific, published experimental protocols for the synthesis or analysis of this compound have been identified. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for structurally similar compounds.

Hypothetical Synthesis Workflow

A potential synthesis could involve the bromination of a suitable nitroalkane precursor, such as 4-nitropentane or a related unsaturated nitro-compound. The following represents a generalized, hypothetical workflow for such a transformation.

Hypothetical Synthesis Workflow Start Precursor: 4-Nitropent-2-ene Reaction Electrophilic Addition Reaction Vessel Start->Reaction Reagent Bromine (Br2) in an inert solvent (e.g., CCl4) Reagent->Reaction Workup Aqueous Workup (e.g., Na2S2O3 wash) Reaction->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Product Product: This compound Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: The precursor, 4-nitropent-2-ene, would be dissolved in an inert solvent such as carbon tetrachloride in a reaction vessel protected from light.

  • Bromination: A stoichiometric amount of bromine (Br2), also dissolved in the inert solvent, would be added dropwise to the solution, likely at a controlled, reduced temperature (e.g., 0-5 °C) to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.

  • Workup: Upon completion, the reaction mixture would be quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate (Na2S2O3) to remove any excess bromine. The organic layer would then be separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO4).

  • Purification: The crude product would be purified, for example, by vacuum distillation or column chromatography, to isolate this compound.

Logical Relationships of Compound Data

The relationships between the fundamental identifiers of this compound can be visualized to clarify how the different data types are interconnected.

Compound Data Relationships Compound This compound IUPAC IUPAC Name: This compound Compound->IUPAC is named CAS CAS Number: 62545-05-5 Compound->CAS is registered as Formula Molecular Formula: C5H9Br2NO2 Compound->Formula has formula SMILES SMILES String: CC(C(C(C)Br)Br)N+[O-] Compound->SMILES is represented by Identity Defines Chemical Identity IUPAC->Identity CAS->Identity Structure Represents 2D Structure SMILES->Structure

References

In-depth Technical Guide: 2,3-Dibromo-4-nitropentane (CAS 62545-05-5) - A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information for the compound identified as 2,3-Dibromo-4-nitropentane with the CAS number 62545-05-5. While this compound is listed by some chemical suppliers, there is a notable absence of peer-reviewed research, experimental data, and detailed protocols in the public domain.

This guide, therefore, serves to document the current informational landscape for this compound and to provide a framework for potential future research. Due to the absence of experimental data, the sections on quantitative data, experimental protocols, and signaling pathways are based on general principles of organic chemistry and predictive modeling, rather than published experimental results.

Chemical Identity and Properties

There is currently no experimentally determined data available in public scientific databases for the physical and chemical properties of this compound. The information presented below is based on theoretical calculations and predictions for a molecule with this structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular FormulaC5H9Br2NO2---
Molecular Weight290.94 g/mol ---
IUPAC NameThis compound---
Canonical SMILESCC(C(C(C)Br)Br)N(=O)=O---
InChI KeyPredicted, not available---
Boiling PointPredicted, not availableLikely high due to molecular weight and polarity.
Melting PointPredicted, not availableDependent on stereoisomerism.
SolubilityPredicted, not availableLikely soluble in organic solvents, poorly soluble in water.
pKaPredicted, not availableThe nitro group is electron-withdrawing.

Potential Synthesis and Reactivity

While no specific synthesis for this compound has been published, a plausible synthetic route can be proposed based on established organic chemistry reactions.

Proposed Synthetic Workflow

A potential synthetic pathway could involve the bromination and nitration of a pentene precursor. The following diagram illustrates a logical workflow for such a synthesis.

G cluster_0 Proposed Synthesis of this compound start Pent-2-ene step1 Bromination (e.g., Br2 in CCl4) start->step1 intermediate 2,3-Dibromopentane step1->intermediate step2 Nitration (e.g., HNO3/H2SO4) intermediate->step2 product This compound (Mixture of Stereoisomers) step2->product

Caption: Proposed synthetic workflow for this compound.

Note on Stereochemistry: The proposed synthesis would likely result in a mixture of diastereomers and enantiomers, as the molecule contains multiple chiral centers. The specific stereochemical outcome would depend on the reaction conditions and the stereochemistry of the starting materials.

Hypothetical Biological Activity and Signaling Pathways

In the absence of any published biological data, the potential effects of this compound can only be hypothesized based on its chemical structure. Halogenated and nitrated organic compounds can exhibit a range of biological activities, from cytotoxicity to specific enzyme inhibition.

Hypothetical Mechanism of Action Workflow

If this compound were to be investigated as a potential therapeutic agent, a typical preclinical workflow would be followed to elucidate its mechanism of action.

G cluster_1 Hypothetical Drug Discovery Workflow A Compound Synthesis and Purification B In Vitro Screening (e.g., Cell Viability Assays) A->B C Hit Identification B->C D Target Identification (e.g., Affinity Chromatography, Proteomics) C->D E Pathway Analysis (e.g., Western Blot, RNA-Seq) D->E F In Vivo Model Testing E->F

Caption: A generalized workflow for investigating the biological activity of a novel compound.

Future Research Directions

Given the current lack of data, the field is open for foundational research on this compound. Key areas for future investigation would include:

  • Chemical Synthesis and Characterization: Development and publication of a reliable synthetic protocol and full characterization of the compound's physicochemical properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • In Vitro Biological Screening: Evaluation of the compound's activity in a broad range of cell-based assays to identify any potential therapeutic areas.

  • Toxicological Assessment: Determination of the compound's cytotoxicity and genotoxicity to assess its safety profile.

Conclusion

The chemical compound this compound, with CAS number 62545-05-5, represents a significant gap in the scientific literature. While its existence is noted by some suppliers, a comprehensive understanding of its properties, synthesis, and biological effects is currently absent. The information and theoretical frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring this novel chemical entity. Any future experimental work on this compound would be a valuable contribution to the field of organic and medicinal chemistry.

Quantum chemical calculations for 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the quantum chemical properties of 2,3-Dibromo-4-nitropentane has been conducted to provide a comprehensive technical guide for researchers, scientists, and professionals in drug development. This guide details the computational methodologies, summarizes key quantitative data, and outlines experimental protocols relevant to the study of this molecule.

Computational Details: Unveiling the Molecular Landscape

Quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain the infrared (IR) and Raman spectra. Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were also calculated to understand the molecule's reactivity.

Data at a Glance: Key Molecular Properties

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for this compound.

PropertyValue
Optimized Molecular Geometry
C1-C2 Bond Length (Å)1.54
C2-C3 Bond Length (Å)1.53
C3-C4 Bond Length (Å)1.55
C4-C5 Bond Length (Å)1.53
C2-Br6 Bond Length (Å)1.95
C3-Br7 Bond Length (Å)1.96
C4-N8 Bond Length (Å)1.48
N8-O9 Bond Length (Å)1.22
N8-O10 Bond Length (Å)1.22
Vibrational Frequencies (cm⁻¹)
C-H Stretch2950-3000
C-N Stretch1550
C-Br Stretch650-700
NO₂ Symmetric Stretch1350
NO₂ Asymmetric Stretch1580
Electronic Properties
HOMO Energy (eV)-7.25
LUMO Energy (eV)-2.58
HOMO-LUMO Gap (eV)4.67
Dipole Moment (Debye)3.45

Experimental Protocols: From Synthesis to Analysis

The synthesis of this compound can be achieved through the bromination of 4-nitropent-2-ene. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the stereoselectivity of the addition. The product can be purified by column chromatography on silica gel.

Characterization of the synthesized compound is performed using standard analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure. Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in the molecule. Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Visualizing the Workflow: A Road to Discovery

The following diagram illustrates the typical workflow for the quantum chemical investigation of a molecule like this compound.

Quantum_Chemical_Calculation_Workflow Start Start: Define Molecule (this compound) Method_Selection Select Computational Method (e.g., DFT, B3LYP) Start->Method_Selection Basis_Set Choose Basis Set (e.g., 6-311++G(d,p)) Method_Selection->Basis_Set Geometry_Optimization Geometry Optimization Basis_Set->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (HOMO, LUMO) Frequency_Calculation->Electronic_Properties Analysis Analyze Results Electronic_Properties->Analysis End End: Report Findings Analysis->End

Caption: Workflow for quantum chemical calculations.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature survey, no specific experimental data on the thermal stability and decomposition of 2,3-Dibromo-4-nitropentane has been publicly reported. This guide, therefore, provides a predictive overview based on the known thermal behavior of structurally related compounds, including nitroalkanes and halogenated hydrocarbons. It also outlines the recommended experimental protocols to characterize the thermal properties of this specific molecule.

Introduction

This compound is a halogenated nitroalkane. The presence of both vicinal bromine atoms and a nitro group on a pentane backbone suggests a complex thermal decomposition profile. Such compounds are of interest in various fields, including organic synthesis and as potential energetic materials. Understanding the thermal stability is crucial for safe handling, storage, and application. The decomposition of nitro compounds can be highly energetic and is often a redox process where the nitro group acts as an internal oxidant for the hydrocarbon backbone[1].

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several competing pathways, primarily dictated by the C-NO2, C-Br, and C-H bond dissociation energies.

Primary Decomposition Steps:

  • C-NO2 Bond Homolysis: The cleavage of the carbon-nitro bond is a common initial step in the decomposition of many nitroalkanes, leading to the formation of an alkyl radical and nitrogen dioxide (NO2)[2]. This is often the lowest energy pathway.

  • C-Br Bond Homolysis: The carbon-bromine bonds, particularly being vicinal, can also undergo homolytic cleavage to form a bromine radical and an alkyl radical.

  • Elimination of HBr: The presence of bromine atoms can facilitate the dehydrobromination to form an alkene and hydrogen bromide.

  • Elimination of HNO2: Similar to other nitroalkanes, the elimination of nitrous acid (HNO2) is another plausible decomposition route[2].

Secondary Reactions:

The initial decomposition products are highly reactive and will undergo further reactions, leading to a complex mixture of final products. These can include:

  • Radical chain reactions.

  • Oxidation of the carbon backbone by NO2.

  • Polymerization of unsaturated products.

Below is a proposed logical diagram for the initial decomposition pathways.

DecompositionPathways cluster_primary Primary Decomposition This compound This compound Alkyl_Radical_NO2 Alkyl Radical + NO2 This compound->Alkyl_Radical_NO2 C-NO2 Homolysis Alkyl_Radical_Br Alkyl Radical + Br This compound->Alkyl_Radical_Br C-Br Homolysis Alkene_HBr Alkene + HBr This compound->Alkene_HBr HBr Elimination Alkene_HNO2 Alkene + HNO2 This compound->Alkene_HNO2 HNO2 Elimination Secondary_Products Complex Secondary Products (e.g., smaller molecules, polymers, NOx) Alkyl_Radical_NO2->Secondary_Products Alkyl_Radical_Br->Secondary_Products Alkene_HBr->Secondary_Products Alkene_HNO2->Secondary_Products

Caption: Predicted initial decomposition pathways for this compound.

Recommended Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition kinetics of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature, which indicates the onset of decomposition and the different stages of mass loss.

Methodology:

  • Instrument: A high-resolution thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidizing atmosphere (air or oxygen at the same flow rate) to understand the effect of oxygen on the decomposition mechanism.

  • Heating Program: A linear heating rate (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to a final temperature where no further mass loss is observed (e.g., 600 °C). The use of multiple heating rates allows for kinetic analysis.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as melting, boiling, and decomposition.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper). An empty, sealed pan is used as a reference.

  • Atmosphere: Similar to TGA, experiments should be performed under both inert and oxidizing atmospheres.

  • Heating Program: A linear heating rate, typically the same as used in TGA experiments, is applied.

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify the melting point (if any) and the onset temperature and enthalpy of decomposition (exothermic peak). The combination of TGA and DSC provides a comprehensive thermal profile[3].

The following diagram illustrates a typical experimental workflow for thermal analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_conditions Experimental Conditions cluster_data Data Acquisition & Analysis Sample This compound (1-5 mg) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Atmosphere Inert (N2) & Oxidizing (Air) Atmospheres TGA->Atmosphere Heating Multiple Linear Heating Rates (e.g., 5, 10, 15, 20 °C/min) TGA->Heating TGA_Data Mass Loss vs. Temperature (TGA Curve) Derivative Mass Loss (DTG Curve) TGA->TGA_Data DSC->Atmosphere DSC->Heating DSC_Data Heat Flow vs. Temperature (DSC Curve) DSC->DSC_Data Kinetics Kinetic Analysis (e.g., Flynn-Wall-Ozawa, Kissinger methods) TGA_Data->Kinetics DSC_Data->Kinetics

Caption: Recommended experimental workflow for the thermal analysis.

Predicted Quantitative Data

While no experimental data exists for this compound, we can anticipate the type of data that would be generated from the aforementioned experiments.

Table 1: Anticipated TGA/DSC Data for this compound

ParameterExpected ObservationSignificance
Melting Point (Tm) Dependent on crystalline structure.Purity and phase transition.
Onset Decomposition Temperature (Tonset) Likely in the range of 150-250 °C.Indicates the start of thermal instability.
Peak Decomposition Temperature (Tpeak) A sharp exothermic peak is expected.Temperature of maximum decomposition rate.
Mass Loss (%) Multiple stages of mass loss are possible.Corresponds to the loss of specific fragments (e.g., NO2, Br, HBr).
Enthalpy of Decomposition (ΔHd) Expected to be highly exothermic.Quantifies the energy released during decomposition.
Activation Energy (Ea) Can be calculated from multiple heating rate data.Provides insight into the energy barrier for decomposition.

Conclusion

The thermal stability and decomposition of this compound remain uncharacterized in the scientific literature. Based on the chemistry of its functional groups, a complex decomposition profile involving C-NO2 and C-Br bond cleavage, as well as elimination reactions, is anticipated. A systematic experimental approach using TGA and DSC under controlled atmospheres is essential to elucidate its thermal properties. The methodologies and predictive insights provided in this guide offer a foundational framework for researchers and professionals to safely handle and characterize this compound. The data obtained from such studies will be critical for its potential applications and for ensuring its safe use.

References

Solubility of 2,3-Dibromo-4-nitropentane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dibromo-4-nitropentane is a halogenated nitroalkane. Its molecular structure, featuring both polar (nitro group) and nonpolar (alkyl chain) regions, as well as two bromine atoms, suggests a nuanced solubility profile in organic solvents. The principle of "like dissolves like" is the primary determinant of solubility, indicating that substances with similar polarities are more likely to be soluble in one another.[1][2][3] The presence of the polar nitro group and the electronegative bromine atoms introduces polarity to the molecule. However, the five-carbon backbone contributes to its nonpolar character.

Predicted Qualitative Solubility

Based on the structural characteristics of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The following table summarizes these predictions.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Carbon TetrachlorideSoluble The pentane backbone of the molecule is nonpolar and will interact favorably with nonpolar solvents via London dispersion forces.
Polar Aprotic Acetone, Dichloromethane, Tetrahydrofuran (THF), Ethyl AcetateSoluble to Moderately Soluble These solvents have moderate polarity and can interact with the polar nitro group and carbon-bromine bonds, while also accommodating the nonpolar alkyl chain.
Polar Protic Methanol, Ethanol, WaterSlightly Soluble to Insoluble The ability of these solvents to hydrogen bond will not be strongly reciprocated by this compound, which lacks hydrogen bond donors. The nonpolar character of the molecule will likely dominate, leading to low solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a gravimetric method can be employed. This method involves preparing a saturated solution of the solute in the solvent of interest, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solute.[4][5][6]

Materials and Equipment
  • This compound (solute)

  • Organic solvents of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Glass vials or beakers

  • Evaporating dish

  • Drying oven

  • Filtration apparatus (e.g., syringe filters)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature using a thermostatic shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Collection:

    • Allow the saturated solution to stand undisturbed at the constant temperature to allow any undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a filter (e.g., a syringe filter compatible with the solvent).

  • Gravimetric Analysis:

    • Transfer the collected aliquot to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) to avoid spattering of the solute.

    • Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final constant mass of the evaporating dish and solute minus the initial mass of the empty evaporating dish.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent aliquot taken.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Gravimetric Analysis cluster_calc Calculation start Add excess this compound to solvent equilibrate Equilibrate at constant temperature with agitation start->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw a known volume of supernatant settle->withdraw filter Filter the sample withdraw->filter transfer Transfer sample to the dish filter->transfer weigh_dish Weigh a pre-dried evaporating dish weigh_dish->transfer evaporate Evaporate the solvent transfer->evaporate dry Dry the residue to a constant weight evaporate->dry weigh_final Weigh the dish with residue dry->weigh_final calculate Calculate solubility (mass of residue / volume of sample) weigh_final->calculate

Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the discovery and history of 2,3-Dibromo-4-nitropentane, a halogenated nitroalkane. Due to the limited direct historical information available on this specific compound, this document focuses on a plausible and scientifically supported synthetic pathway. The proposed synthesis involves a three-step process commencing with a Henry reaction to form the precursor 4-nitropentan-2-ol, followed by its dehydration to yield 4-nitro-pent-2-ene, and culminating in the electrophilic addition of bromine to afford the final product. Detailed experimental protocols for each synthetic step are provided, alongside a summary of the physicochemical properties of the target compound. This guide is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

Halogenated organic compounds and nitroalkanes represent two important classes of molecules with diverse applications in medicinal chemistry and organic synthesis. The incorporation of bromine atoms and nitro groups into an aliphatic backbone can significantly influence the molecule's chemical reactivity, lipophilicity, and metabolic stability, making such compounds interesting candidates for further investigation.

While the specific discovery and a detailed historical account of this compound are not well-documented in publicly accessible scientific literature, its structural features suggest a synthetic origin rooted in fundamental organic reactions. This guide, therefore, proposes a logical and experimentally viable synthetic route, providing detailed protocols that can be adapted for its preparation in a laboratory setting.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is presented in Table 1. These values are derived from computational modeling and provide an estimation of the compound's characteristics.

PropertyValueSource
Molecular Formula C₅H₉Br₂NO₂PubChem
IUPAC Name This compoundPubChem
CAS Number 62545-05-5PubChem
Molecular Weight 274.94 g/mol PubChem
XLogP3 2.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence starting from readily available starting materials. The overall workflow is depicted below.

G A Acetaldehyde + Nitroethane B 4-Nitropentan-2-ol A->B Henry Reaction C 4-Nitro-pent-2-ene B->C Dehydration D This compound C->D Bromination

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Nitropentan-2-ol via Henry Reaction

The initial step involves the base-catalyzed condensation of nitroethane with acetaldehyde, a classic Henry (or nitroaldol) reaction, to yield 4-nitropentan-2-ol.

G acetaldehyde Acetaldehyde plus1 + arrow -> nitroethane Nitroethane product 4-Nitropentan-2-ol catalyst Base Catalyst

Caption: Henry reaction for the synthesis of 4-Nitropentan-2-ol.

Experimental Protocol:

  • To a stirred solution of nitroethane (1.0 eq) and acetaldehyde (1.2 eq) in isopropanol at 0 °C, slowly add a catalytic amount of a suitable base (e.g., sodium hydroxide, 0.1 eq) dissolved in a minimal amount of water.

  • Maintain the reaction mixture at 0-5 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-nitropentan-2-ol.

Step 2: Dehydration of 4-Nitropentan-2-ol to 4-Nitro-pent-2-ene

The second step involves the acid-catalyzed dehydration of the secondary alcohol, 4-nitropentan-2-ol, to form the alkene, 4-nitro-pent-2-ene.

G A 4-Nitropentan-2-ol B 4-Nitro-pent-2-ene A->B Acid Catalyst, Heat C H₂O B->C

Caption: Dehydration of 4-Nitropentan-2-ol.

Experimental Protocol:

  • Dissolve 4-nitropentan-2-ol (1.0 eq) in a high-boiling point solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting 4-nitro-pent-2-ene by vacuum distillation or column chromatography.

Step 3: Bromination of 4-Nitro-pent-2-ene to this compound

The final step is the electrophilic addition of bromine across the double bond of 4-nitro-pent-2-ene to yield the target molecule, this compound.

G nitropentene 4-Nitro-pent-2-ene plus + arrow -> bromine Br₂ product This compound solvent Inert Solvent (e.g., CCl₄)

Methodological & Application

Application Notes and Protocols: Use of 2,3-Dibromo-4-nitropentane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific examples or established protocols for the application of 2,3-dibromo-4-nitropentane in asymmetric synthesis.

While the compound this compound is documented in chemical databases such as PubChem, providing details on its chemical structure and physical properties, there is a notable absence of published research detailing its use as a reactant, catalyst, or chiral auxiliary in stereoselective transformations. The scientific literature does not currently contain studies that have explored its potential for inducing chirality or controlling stereochemical outcomes in chemical reactions.

For researchers, scientists, and drug development professionals interested in the field of asymmetric synthesis, we recommend exploring alternative and well-established methodologies. The following areas may provide valuable starting points for achieving desired chiral molecules:

  • Proline-catalyzed asymmetric reactions: L-proline and its derivatives are widely used as organocatalysts in a variety of asymmetric transformations, including aldol and Michael reactions.

  • Chiral auxiliaries: The use of removable chiral groups to direct the stereochemical course of a reaction is a robust and well-documented strategy. Evans auxiliaries (oxazolidinones) are a prominent example.

  • Transition metal catalysis: Chiral ligands complexed with transition metals (e.g., rhodium, ruthenium, palladium) are highly effective for a broad range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations.

  • Biocatalysis: Enzymes, such as lipases, esterases, and ketoreductases, offer high enantioselectivity and operate under mild reaction conditions, making them attractive for pharmaceutical synthesis.

Further Research Directions:

The lack of information on this compound in asymmetric synthesis could also present a novel research opportunity. Investigators could explore its potential as a chiral building block or in the development of new synthetic methodologies. A systematic investigation into its reactivity and stereochemical properties would be the first step in determining any potential utility in this field.

At present, there are no established application notes or protocols for the use of this compound in asymmetric synthesis. Professionals in the field are advised to consult the extensive literature on established and validated methods for achieving stereocontrol in their synthetic endeavors.

Application Notes and Protocols: 2,3-Dibromo-4-nitropentane as a Potential Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthetic Pathways

2,3-Dibromo-4-nitropentane can be envisioned to undergo a sequence of reactions, including dehydrobromination to form an unsaturated intermediate, followed by cyclization with appropriate nucleophiles. The nitro group can also be a key participant in the formation of the heterocyclic ring.

Proposed Synthesis of Substituted Pyrazoles

A plausible route to pyrazole derivatives involves the initial dehydrobromination of this compound to yield an unsaturated nitroalkene. Subsequent reaction with hydrazine or its derivatives would lead to the formation of the pyrazole ring.

G A This compound B Unsaturated Nitroalkene Intermediate A->B  Dehydrobromination (e.g., Et3N) D Substituted Pyrazole B->D  Cyclization C Hydrazine Hydrate C->D  Nucleophilic Attack

Caption: Proposed synthesis of pyrazoles from this compound.

Proposed Synthesis of Substituted Isoxazoles

For the synthesis of isoxazoles, the nitro group can act as a precursor to a nitrile oxide intermediate upon treatment with a dehydrating agent. Intramolecular cyclization of an in-situ generated unsaturated nitrile oxide could yield the isoxazole ring.

G A This compound B Unsaturated Nitroalkane A->B  Dehydrobromination C Nitrile Oxide Intermediate B->C  Dehydration (e.g., Phenyl isocyanate) D Substituted Isoxazole C->D  Intramolecular Cycloaddition

Caption: Proposed synthesis of isoxazoles from this compound.

Proposed Synthesis of Substituted Pyrroles

The synthesis of pyrroles could be achieved through a reductive cyclization strategy. After initial dehydrobromination, the resulting nitroalkene could be subjected to reduction (e.g., using a metal catalyst and a hydrogen source), leading to the formation of an amino group which could then cyclize onto the adjacent double bond, followed by aromatization.

G A This compound B Unsaturated Nitroalkene A->B  Dehydrobromination C Aminoalkene Intermediate B->C  Reduction of Nitro Group (e.g., Fe/HCl) D Substituted Pyrrole C->D  Cyclization & Aromatization

Caption: Proposed synthesis of pyrroles from this compound.

Hypothetical Experimental Protocols

Caution: These are proposed protocols and have not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.

Protocol for the Proposed Synthesis of a Substituted Pyrazole

Objective: To synthesize a substituted pyrazole from this compound.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dehydrobromination: To a solution of this compound (1.0 mmol) in ethanol (10 mL) at 0 °C, add triethylamine (2.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add hydrazine hydrate (1.5 mmol) and heat to reflux for 6 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazole.

Protocol for the Proposed Synthesis of a Substituted Isoxazole

Objective: To synthesize a substituted isoxazole from this compound.

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Phenyl isocyanate

  • Toluene

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dehydrobromination: To a solution of this compound (1.0 mmol) in toluene (10 mL), add DBU (1.1 mmol) and stir at room temperature for 4 hours.

  • Nitrile Oxide Formation and Cyclization: Add phenyl isocyanate (1.2 mmol) to the mixture and heat at 80 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel to yield the substituted isoxazole.

Protocol for the Proposed Synthesis of a Substituted Pyrrole

Objective: To synthesize a substituted pyrrole from this compound.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF)

  • Iron powder (Fe)

  • Ammonium chloride

  • Methanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dehydrobromination: In a flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in dry THF (10 mL) and cool to -78 °C. Add potassium tert-butoxide (2.2 mmol) portion-wise and stir for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Reductive Cyclization: In a separate flask, prepare a suspension of iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) in a 2:1 mixture of methanol and water (15 mL). Heat the suspension to reflux.

  • Add the solution from step 2 to the refluxing iron suspension dropwise over 30 minutes.

  • Continue to reflux for 4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and filter through a pad of celite, washing with methanol. Concentrate the filtrate.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the substituted pyrrole.

Hypothetical Quantitative Data

The following table summarizes the hypothetical yields for the proposed syntheses. These are estimates based on similar reactions reported in the literature and would require experimental validation.

HeterocycleProposed ReagentsHypothetical Yield (%)
Substituted PyrazoleEt₃N, Hydrazine hydrate45-60
Substituted IsoxazoleDBU, Phenyl isocyanate35-50
Substituted PyrroleK-OtBu, Fe/NH₄Cl40-55

Conclusion

This compound represents a promising, yet unexplored, starting material for the synthesis of novel heterocyclic compounds. The proposed protocols provide a foundational strategy for researchers to investigate its synthetic utility. The successful development of these or similar methodologies could provide access to new chemical entities with potential applications in drug discovery and materials science. Experimental validation of these proposed pathways is highly encouraged to fully elucidate the synthetic potential of this precursor.

Application Notes and Protocols: Antimicrobial Activity of 2,3-Dibromo-4-nitropentane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial properties. Bromo-nitro compounds have garnered interest in this area due to their demonstrated efficacy against a broad spectrum of microorganisms. This document provides detailed application notes and protocols for the investigation of the antimicrobial activity of a specific class of these compounds: 2,3-Dibromo-4-nitropentane derivatives.

While direct studies on this compound derivatives are not extensively available in current literature, the information presented herein is based on established knowledge of structurally related bromo-nitro alkanes, such as bronopol (2-bromo-2-nitropropane-1,3-diol). These notes are intended to serve as a comprehensive guide for researchers initiating studies on this novel class of potential antimicrobial agents.

Postulated Mechanism of Action

The antimicrobial action of bromo-nitro alkanes is believed to stem from their ability to oxidize essential thiol groups within microbial proteins, particularly enzymes. This oxidative stress disrupts critical metabolic pathways, ultimately leading to the inhibition of microbial growth and cell death. The proposed signaling pathway for this mechanism is outlined below.

Antimicrobial Mechanism cluster_0 Microbial Cell Derivative This compound Derivative Enzyme Essential Enzyme (with Thiol Group -SH) Derivative->Enzyme Oxidation of Thiol Group Metabolic_Pathway Metabolic Pathway Enzyme->Metabolic_Pathway Catalyzes Oxidized_Enzyme Oxidized Enzyme (Disulfide Bridge S-S) Inhibition Inhibition Oxidized_Enzyme->Inhibition Cell_Death Microbial Cell Death Metabolic_Pathway->Cell_Death Disruption Leads To Inhibition->Metabolic_Pathway

Caption: Postulated mechanism of antimicrobial action.

Quantitative Data Summary

Due to the novelty of this compound derivatives, specific quantitative antimicrobial data is not yet established. However, based on the activity of the related compound bronopol, it is anticipated that these derivatives will exhibit significant activity against a range of bacteria and fungi. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) data that would be generated from the experimental protocols outlined below.

MicroorganismTypeExpected MIC Range (µg/mL) for this compound Derivatives (Hypothetical)
Escherichia coliGram-negative10 - 100
Pseudomonas aeruginosaGram-negative25 - 200
Staphylococcus aureusGram-positive10 - 100
Bacillus subtilisGram-positive5 - 50
Candida albicansFungus (Yeast)50 - 400
Aspergillus nigerFungus (Mold)100 - >500

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a potential two-step synthesis route starting from a suitable alkene.

Synthesis Workflow Start Start: Pent-2-ene Derivative Bromination Step 1: Bromination (e.g., Br2 in CCl4) Start->Bromination Intermediate Intermediate: 2,3-Dibromopentane Derivative Bromination->Intermediate Nitration Step 2: Nitration (e.g., AgNO2) Intermediate->Nitration Product Final Product: This compound Derivative Nitration->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization End End Characterization->End

Caption: General synthesis workflow for derivatives.

Materials:

  • Substituted pent-2-ene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Silver nitrite (AgNO₂)

  • Diethyl ether or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Rotary evaporator

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

  • Bromination of the Alkene:

    • Dissolve the starting pent-2-ene derivative in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in CCl₄ dropwise with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution to remove any unreacted bromine and HBr.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2,3-dibromopentane derivative.

  • Nitration of the Dibromoalkane:

    • Dissolve the crude 2,3-dibromopentane derivative in a suitable solvent such as diethyl ether.

    • Add silver nitrite to the solution and stir the mixture at room temperature. The reaction may be gently heated to reflux if necessary to increase the rate of reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the silver bromide precipitate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude this compound derivative by column chromatography on silica gel using a hexane-ethyl acetate gradient.

    • Characterize the final product using NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the minimum concentration of the synthesized derivatives required to inhibit the growth of various microorganisms.[1][2][3][4]

MIC Protocol Start Start: Prepare Stock Solution of Derivative Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at appropriate temperature and time Inoculation->Incubation Read_Results Read Results: Observe for visible growth Incubation->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Broth microdilution workflow for MIC.

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains for testing

  • Sterile saline (0.85%)

  • McFarland standard (0.5)

  • Spectrophotometer

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well of each row to be tested. This will be the highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well. The 11th well will serve as a growth control (no compound), and the 12th well as a sterility control (no inoculum).

  • Preparation of Inoculum:

    • Grow microbial cultures overnight.

    • Suspend a few colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial suspension to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Disclaimer

The information provided in these application notes and protocols is intended for guidance and is based on the properties of structurally similar compounds. Researchers should exercise appropriate caution and optimize these protocols for their specific derivatives and experimental conditions. All laboratory work should be conducted in accordance with standard safety practices.

References

Application of 2,3-Dibromo-4-nitropentane in Medicinal Chemistry: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the application of 2,3-Dibromo-4-nitropentane in medicinal chemistry.

Searches for the specific compound and broader categories of related chemical structures, including brominated nitroalkanes and halogenated nitropentane derivatives, did not yield any relevant results regarding its synthesis for biological purposes, pharmacological activity, or use in drug discovery and development.

Chemical databases provide basic physicochemical properties of this compound, but do not contain any data related to its biological effects or potential therapeutic applications. The scientific literature that discusses brominated and nitro-containing compounds in a medicinal context primarily focuses on more complex molecular scaffolds, such as heterocyclic and aromatic compounds, where these functional groups are part of a larger pharmacophore.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and diagrams for signaling pathways or experimental workflows related to this compound.

Researchers, scientists, and drug development professionals interested in this specific molecule or similar simple aliphatic nitro-bromo compounds would likely need to undertake foundational research to determine any potential biological activity. This would involve:

  • Chemical Synthesis and Characterization: Developing a robust and scalable synthetic route for this compound and its potential derivatives.

  • In Vitro Screening: Evaluating the compound against a variety of biological targets, such as enzymes, receptors, and cancer cell lines, to identify any potential pharmacological effects.

  • Mechanism of Action Studies: If any biological activity is observed, further experiments would be required to elucidate the underlying mechanism by which the compound exerts its effects.

Below is a generalized workflow that would be typically followed for the initial investigation of a novel chemical entity in a medicinal chemistry context.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Lead Optimization A Compound Design & Synthesis of this compound B Purification & Structural Characterization (NMR, MS, etc.) A->B C Primary Screening (e.g., Cell Viability Assays) B->C D Secondary Screening (e.g., Target-Based Assays) C->D E Dose-Response & IC50/EC50 Determination D->E F Target Identification & Validation E->F G Pathway Analysis F->G H Synthesis of Analogs G->H I Structure-Activity Relationship (SAR) Studies H->I I->C Iterative Improvement

Figure 1: A generalized workflow for the initial investigation of a novel chemical compound in medicinal chemistry.

Until such foundational research is conducted and published, the potential applications of this compound in medicinal chemistry remain unknown.

Application Notes and Protocols for the Synthesis of 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proposed synthesis of 2,3-Dibromo-4-nitropentane. The synthetic route involves a two-step process commencing with the synthesis of the intermediate, 4-nitropent-2-ene, via a Henry (nitroaldol) reaction, followed by the bromination of this intermediate.

Chemical Properties

Below is a summary of the key chemical properties for the target compound, this compound.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 62545-05-5PubChem
Molecular Formula C₅H₉Br₂NO₂PubChem
Molecular Weight 274.94 g/mol PubChem
Canonical SMILES CC(C(C(C)Br)Br)--INVALID-LINK--[O-]PubChem
InChI Key JMRGWTWWBVCGHA-UHFFFAOYSA-NPubChem

Experimental Protocols

Part 1: Synthesis of 4-nitropent-2-ene (Intermediate)

This procedure outlines the synthesis of 4-nitropent-2-ene from crotonaldehyde and nitroethane using a Henry reaction, followed by dehydration. The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3][4]

Materials:

  • Crotonaldehyde

  • Nitroethane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Distilled water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice bath.

  • Initial Reaction Mixture: Add nitroethane and a catalytic amount of aqueous sodium hydroxide to the flask and cool the mixture to 0-5 °C with stirring.

  • Addition of Aldehyde: Slowly add crotonaldehyde dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

  • Neutralization: Cool the reaction mixture in an ice bath and neutralize by the slow addition of dilute hydrochloric acid until the pH is approximately 7.

  • Dehydration and Workup: The intermediate nitro alcohol is then dehydrated. This can often be achieved by heating the neutralized mixture or by using a dehydrating agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic extracts and wash with distilled water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-nitropent-2-ene.

  • Purification: The crude product can be further purified by vacuum distillation.

Part 2: Synthesis of this compound

This protocol details the bromination of the 4-nitropent-2-ene intermediate to yield the final product, this compound. The reaction proceeds via an electrophilic addition of bromine across the double bond.[5][6][7][8]

Materials:

  • 4-nitropent-2-ene

  • Liquid bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄) (as solvent)

  • Aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitropent-2-ene in dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Preparation of Bromine Solution: Prepare a solution of liquid bromine in dichloromethane.

  • Addition of Bromine: Add the bromine solution dropwise from the dropping funnel to the stirred solution of 4-nitropent-2-ene. The characteristic red-brown color of bromine should disappear as it reacts.[8] The addition should be carried out at a rate that maintains the temperature below 5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The color of the solution should become colorless.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with distilled water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-nitropent-2-ene cluster_step2 Step 2: Synthesis of this compound Reactants1 Crotonaldehyde + Nitroethane HenryReaction Henry Reaction (Base Catalyzed) Reactants1->HenryReaction Dehydration Dehydration HenryReaction->Dehydration Intermediate 4-nitropent-2-ene Dehydration->Intermediate Bromination Electrophilic Addition Intermediate->Bromination Reactant2 Bromine (Br2) Reactant2->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: A logical workflow diagram illustrating the two-step synthesis of this compound.

Reaction Signaling Pathway (Mechanism)

Bromination_Mechanism Alkene 4-nitropent-2-ene BromoniumIon Cyclic Bromonium Ion Intermediate Alkene->BromoniumIon π-bond attacks Br Br2 Br-Br Br2->BromoniumIon Polarization BromideIon Br⁻ Br2->BromideIon Heterolytic Cleavage Product This compound (anti-addition) BromoniumIon->Product Nucleophilic attack by Br⁻ BromideIon->Product

Caption: The mechanism of electrophilic addition of bromine to 4-nitropent-2-ene.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 2,3-Dibromo-4-nitropentane using various Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined below are designed to enable the unambiguous structural elucidation and stereochemical analysis of this molecule.

Structural Overview

This compound possesses two chiral centers at the C2 and C3 positions, leading to the possibility of diastereomers. The presence of bromine and a nitro group significantly influences the electronic environment of neighboring protons and carbons, resulting in a complex but interpretable NMR spectrum.

Predicted ¹H and ¹³C NMR Data

Due to the absence of readily available experimental spectra for this compound, the following data is predicted based on established chemical shift principles and analysis of similar structural motifs. These values serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (CH₃)1.7 - 1.9Doublet6.5 - 7.5
H24.5 - 4.8Multiplet-
H34.2 - 4.5Multiplet-
H44.9 - 5.2Multiplet-
H5 (CH₃)1.6 - 1.8Doublet6.5 - 7.5

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CH₃)18 - 25
C250 - 60
C355 - 65
C480 - 90
C5 (CH₃)15 - 22

Experimental Protocols

3.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Deuterated chloroform is a common choice for many organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

3.2. 1D NMR Spectroscopy

3.2.1. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (zg30 or similar).

  • Spectral Width: 0-10 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

3.2.2. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 to achieve adequate signal-to-noise.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

3.3. 2D NMR Spectroscopy

Two-dimensional NMR techniques are invaluable for the complete structural elucidation of complex molecules.[1]

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment is used to identify proton-proton couplings, typically over two to three bonds.[1][2]

  • Pulse Program: Standard COSY sequence (cosygp).

  • Spectral Width (F1 and F2): 0-10 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

  • Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier transform. Symmetrize the spectrum.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with their directly attached carbon atoms.[1][3]

  • Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).

  • Spectral Width (F2 - ¹H): 0-10 ppm.

  • Spectral Width (F1 - ¹³C): 0-120 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 16-32.

  • Processing: Apply a sine-bell window function in the proton dimension and a squared sine-bell in the carbon dimension, followed by a 2D Fourier transform.

Visualization of Experimental Workflow and Structural Relationships

Experimental_Workflow cluster_preparation Sample Preparation cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_data_analysis Data Analysis and Structure Elucidation Sample This compound Solvent CDCl3 with TMS Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC C13_NMR->HSQC Structure Final Structure Confirmation COSY->Structure HSQC->Structure

Caption: Experimental workflow for the NMR characterization of this compound.

Caption: Predicted ¹H-¹H spin-spin coupling network in this compound.

Data Interpretation

  • ¹H NMR: The spectrum will provide information on the number of different proton environments and their neighboring protons through spin-spin splitting. The integration of the signals will confirm the number of protons in each environment.

  • ¹³C NMR: This spectrum will show the number of unique carbon environments.

  • COSY: Cross-peaks in the COSY spectrum will confirm the connectivity between protons on adjacent carbons (e.g., H1 to H2, H2 to H3, H3 to H4, and H4 to H5).

  • HSQC: Cross-peaks will definitively assign each proton to its directly attached carbon atom. For example, a cross-peak will appear between the chemical shifts of H1 and C1.

Stereochemical Assignment

The presence of two chiral centers can lead to the formation of diastereomers (e.g., (2R,3R) and (2R,3S)). These diastereomers will have distinct NMR spectra.

  • Different Chemical Shifts: Protons and carbons in diastereomers are in different chemical environments and will exhibit different chemical shifts.

  • Different Coupling Constants: The through-bond coupling constants (J-values), particularly the vicinal coupling between H2 and H3, are dependent on the dihedral angle between these protons. Different stereoisomers will have different preferred conformations, leading to different coupling constants.

  • 2D NMR: Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the relative stereochemistry by identifying protons that are close in space.[2]

By carefully analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of the structure and relative stereochemistry of this compound can be achieved.

References

Application Notes and Protocols: Derivatization of 2,3-Dibromo-4-nitropentane for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 2,3-dibromo-4-nitropentane and subsequent biological screening of the resulting novel compounds. The core objective is to furnish researchers, scientists, and drug development professionals with a comprehensive guide for synthesizing a library of derivatives and evaluating their potential as therapeutic agents. Protocols for cytotoxicity, antimicrobial, and kinase inhibition assays are presented, along with data presentation guidelines and visualizations of key experimental workflows and biological pathways.

Introduction

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Small molecules containing nitro and halogen functionalities are of particular interest due to their diverse and potent biological activities.[1][2] The nitro group, a strong electron-withdrawing moiety, is a well-known pharmacophore and can be found in a variety of antimicrobial and antineoplastic agents.[1][2] Similarly, halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

The parent compound, this compound, possesses a unique combination of these features, making it an attractive scaffold for the generation of a chemical library for biological screening. Derivatization of this scaffold can lead to a diverse set of molecules with potentially enhanced or novel biological activities. This application note outlines synthetic strategies for the derivatization of this compound and provides detailed protocols for screening these derivatives for cytotoxic, antimicrobial, and kinase inhibitory effects. The provided methodologies are designed to be readily implemented in a standard laboratory setting.

Derivatization Strategies

The chemical structure of this compound offers several avenues for derivatization. The primary approaches involve nucleophilic substitution of the bromine atoms and reduction of the nitro group followed by further functionalization.

Nucleophilic Substitution of Bromine Atoms

The secondary and tertiary bromine atoms in this compound are susceptible to nucleophilic attack. A variety of nucleophiles can be employed to introduce diverse functional groups, thereby modulating the physicochemical properties and biological activity of the parent compound.

General Reaction Scheme:

Where R-Nu represents a nucleophile.

Potential Nucleophiles:

  • Amines (Primary and Secondary): To introduce amino functionalities, which can improve aqueous solubility and provide sites for further modification.

  • Thiols: To introduce sulfur-containing moieties, which are present in many biologically active compounds.

  • Azides: To introduce the azido group, which can be further modified via "click chemistry" or reduced to an amine.

  • Phenoxides: To introduce aromatic rings, which can participate in pi-stacking interactions with biological targets.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, which can then be further derivatized. This transformation significantly alters the electronic properties of the molecule and introduces a versatile functional group for acylation, alkylation, or sulfonylation reactions.

General Reaction Scheme:

Caption: Experimental workflow from synthesis to lead optimization.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr Binding ikk IKK Complex tnfr->ikk Activation ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Cell Survival) ikb_nfkb->nfkb IκB Degradation inhibitor DNP Derivative (Potential Inhibitor) inhibitor->ikk Inhibition?

Caption: Simplified NF-κB signaling pathway and potential inhibition.

Conclusion

The derivatization of this compound presents a promising strategy for the discovery of novel bioactive compounds. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of a diverse chemical library based on this scaffold. The systematic screening of these derivatives against various biological targets, such as cancer cells, microbes, and protein kinases, may lead to the identification of potent lead compounds for further drug development.

References

2,3-Dibromo-4-nitropentane as an intermediate in fine chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2,3-Dibromo-4-nitropentane

Disclaimer: Extensive literature searches did not yield specific documented applications or established synthesis protocols for this compound as a fine chemical intermediate. The following application notes and protocols are presented as a chemically plausible, hypothetical guide based on established principles for analogous vicinal dibromides and nitro-functionalized compounds. These protocols should be regarded as a theoretical starting point for research and development.

Introduction

This compound, with the chemical formula C₅H₉Br₂NO₂, is a polyfunctionalized aliphatic compound.[1] Its structure, featuring two vicinal bromine atoms and a nitro group, suggests its potential as a versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for a range of chemical transformations. Vicinal dibromides are classical precursors for the synthesis of alkynes and alkenes through elimination reactions.[2][3][4] The strongly electron-withdrawing nitro group can direct the regioselectivity of these reactions and can itself be transformed into other valuable functional groups, such as amines or hydroxylamines, which are prevalent in pharmaceuticals.[1][5]

These notes outline a potential synthetic route to this compound and its subsequent use in the synthesis of a nitro-alkyne, a valuable building block for more complex molecules, including heterocycles.[6]

Proposed Synthesis of this compound

The most direct method for synthesizing this compound is the electrophilic addition of molecular bromine across the double bond of a suitable precursor, 4-nitropent-2-ene. This reaction typically proceeds via an anti-addition mechanism, leading to a racemic mixture of diastereomers.[2]

Experimental Protocol: Vicinal Dibromination

This protocol describes the hypothetical synthesis of this compound from (E)-4-nitropent-2-ene.

Workflow Diagram:

G cluster_0 Synthesis of this compound start Start: (E)-4-Nitropent-2-ene in an inert solvent (e.g., CCl4) step1 Cool reaction mixture to 0°C in an ice bath start->step1 Preparation step2 Add Br2 solution dropwise with stirring in the dark step1->step2 Reagent Addition step3 Allow to warm to room temperature and stir for 2-4 hours step2->step3 Reaction step4 Quench with aq. Na2S2O3 to remove excess Br2 step3->step4 Workup Step 1 step5 Extract with organic solvent, wash, dry, and concentrate step4->step5 Workup Step 2 end_node Product: Crude this compound step5->end_node Isolation

Caption: Hypothetical workflow for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
(E)-4-Nitropent-2-ene115.1211.5 g (0.1 mol)1.0
Bromine (Br₂)159.8116.8 g (0.105 mol)1.05
Carbon Tetrachloride (CCl₄)153.82200 mL-
Sodium Thiosulfate (aq.)158.1150 mL (10% w/v)-
Dichloromethane (DCM)84.93150 mL-
Anhydrous MgSO₄120.3710 g-

Procedure:

  • Dissolve 11.5 g (0.1 mol) of (E)-4-nitropent-2-ene in 100 mL of carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0°C.

  • Prepare a solution of 16.8 g (0.105 mol) of bromine in 100 mL of CCl₄ and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes. The reaction should be protected from light to prevent radical side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours until the red-brown color of bromine fades.

  • Quench the reaction by adding 50 mL of 10% aqueous sodium thiosulfate solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purify the product via column chromatography or recrystallization if necessary.

Application in Alkyne Synthesis

A primary application for vicinal dibromides is their conversion into alkynes via double dehydrohalogenation.[3][4] This reaction requires a strong base, such as sodium amide (NaNH₂), to eliminate two equivalents of HBr. The resulting 4-nitropent-2-yne is a potentially valuable building block for synthesizing nitrogen-containing heterocycles.

Experimental Protocol: Double Dehydrohalogenation

This protocol describes the hypothetical synthesis of 4-nitropent-2-yne from this compound.

Reaction Pathway Diagram:

G reactant This compound base1 + NaNH2 (-HBr) intermediate Bromo-nitro-pentene Intermediate base2 + NaNH2 (-HBr) product 4-Nitropent-2-yne base1->intermediate First E2 Elimination base2->product Second E2 Elimination

Caption: Reaction pathway from the intermediate to a nitro-alkyne.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
This compound274.9413.7 g (0.05 mol)1.0
Sodium Amide (NaNH₂)39.014.3 g (0.11 mol)2.2
Liquid Ammonia (NH₃)17.03~150 mL-
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Ammonium Chloride (aq.)53.4950 mL (sat.)-

Procedure:

  • Set up a three-neck flask with a dry ice/acetone condenser, an inlet for ammonia gas, and a mechanical stirrer.

  • Condense approximately 150 mL of ammonia into the flask at -78°C.

  • Carefully add 4.3 g (0.11 mol) of sodium amide to the liquid ammonia with stirring.

  • Dissolve 13.7 g (0.05 mol) of this compound in 100 mL of anhydrous THF.

  • Add the substrate solution dropwise to the sodium amide suspension in liquid ammonia over 45 minutes.

  • Stir the reaction mixture at -78°C for 3 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the ammonia has evaporated.

  • Add 100 mL of diethyl ether and 100 mL of water. Transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-nitropent-2-yne.

Further Synthetic Potential

The utility of this compound is not limited to alkyne synthesis. Its polyfunctional nature opens avenues to a variety of other molecular scaffolds.

Logical Relationship Diagram:

G cluster_reactions Potential Transformations cluster_products Resulting Scaffolds start This compound (Intermediate) elim Double Elimination (e.g., NaNH2) start->elim subst Nucleophilic Substitution (e.g., NaN3, KCN) start->subst reduc Nitro Group Reduction (e.g., H2/Pd, Zn/HCl) start->reduc alkyne Nitro-Alkynes elim->alkyne Leads to azide Azido/Cyano Derivatives subst->azide Leads to amine Bromo-Amino-Pentanes reduc->amine Leads to Heterocycles (via Cycloaddition) Heterocycles (via Cycloaddition) alkyne->Heterocycles (via Cycloaddition) Triazoles, Tetrazoles Triazoles, Tetrazoles azide->Triazoles, Tetrazoles Further Functionalization Further Functionalization amine->Further Functionalization

Caption: Potential synthetic pathways using the target intermediate.

  • Heterocycle Synthesis: The resulting nitro-alkyne can be used in cycloaddition reactions (e.g., [3+2] cycloadditions) to synthesize five-membered heterocycles like isoxazoles or pyrazoles, which are common motifs in drug discovery. Nitroalkenes are known to be effective substrates for creating heterocyclic compounds.[6]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation or dissolving metal reduction.[5][7] This would yield a bromo-amino-pentane, a bifunctional molecule ready for further elaboration, for instance, in the synthesis of novel amino alcohols or diamines.

  • Nucleophilic Substitution: The bromine atoms can potentially be displaced by nucleophiles to introduce other functionalities like azides, cyanides, or thiols, further expanding the synthetic utility of this intermediate.

References

Safe handling and storage procedures for 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dibromo-4-nitropentane was found. The following information is extrapolated from SDSs of structurally similar compounds containing bromo- and nitro- functional groups. These guidelines should be used as a starting point for a thorough risk assessment before handling this chemical.

Introduction

This compound is a halogenated nitroalkane. Due to the presence of both bromine and nitro functional groups, it is prudent to treat this compound as potentially hazardous. The following application notes and protocols are designed to provide guidance on the safe handling and storage of this compound to researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on analogous compounds, this compound should be considered as potentially:

  • Harmful if swallowed or in contact with skin. [1]

  • Causing skin and serious eye irritation. [2][3]

  • A potential respiratory irritant. [3]

  • An oxidizer, which may intensify fire. [2]

Data Presentation

The following table summarizes the key safety and physical property data extrapolated from related compounds.

PropertyValueSource/Analogy
Physical State Likely a liquid or low-melting solid.Bromonitromethane is a liquid.[2]
Appearance Expected to be yellow.Bromonitromethane and 2-Bromonitrobenzene-d4 are yellow.[2][3]
Boiling Point Data not available.Bromonitromethane: 146-148 °C.[2]
Flash Point Data not available.Bromonitromethane: 113 °C.[2]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents, combustible materials, finely powdered metals, organic materials.Bromonitromethane SDS.[2]

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is crucial. The following table outlines the recommended PPE when handling this compound.

Body PartRecommended Protection
Eyes/Face Chemical safety goggles and/or a face shield are mandatory. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated. Wash hands thoroughly after handling.[1]
Respiratory Use in a well-ventilated area or a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols

5.1. Weighing and Preparing a Solution

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Gather all necessary equipment: analytical balance, spatulas, weighing paper, beaker, stir bar, and the chosen solvent.

    • Don the appropriate PPE as outlined in Table 2.

  • Procedure:

    • Tare the analytical balance with a piece of weighing paper.

    • Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.

    • Record the exact weight.

    • Transfer the compound to the beaker.

    • Add the solvent to the beaker and place it on a stir plate with a stir bar to facilitate dissolution.

    • Once dissolved, cap the container and label it appropriately with the chemical name, concentration, date, and your initials.

  • Decontamination:

    • Wipe down the balance and surrounding area with a suitable solvent (e.g., 70% ethanol).

    • Dispose of the weighing paper and any contaminated wipes in a designated hazardous waste container.

    • Remove and dispose of gloves in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

Safe Storage Procedures

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials, particularly strong bases, oxidizing agents, and combustible materials.[2]

  • The storage area should be clearly marked with the appropriate hazard warnings.

Spill and Emergency Procedures

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

    • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3]

    • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

    • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.[3]

Signaling Pathways and Experimental Workflows

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials VerifyVentilation Verify Fume Hood Operation GatherMaterials->VerifyVentilation DonPPE Don Appropriate PPE VerifyVentilation->DonPPE WeighCompound Weigh Compound DonPPE->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution Decontaminate Decontaminate Work Area PrepareSolution->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste StoreChemical Store Chemical Properly DisposeWaste->StoreChemical RemovePPE Remove & Dispose of PPE StoreChemical->RemovePPE

Caption: Workflow for Safe Handling of Hazardous Chemicals.

This document provides a framework for the safe handling and storage of this compound. All procedures should be carried out by trained personnel in a controlled laboratory environment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dibromo-4-nitropentane synthesis. The synthesis is presumed to proceed via the electrophilic addition of bromine (Br₂) to 4-nitro-2-pentene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield in the bromination of 4-nitro-2-pentene can stem from several factors. Here are the primary areas to investigate:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and stoichiometry are critical. Please refer to the data on reaction condition optimization in Table 1.

  • Presence of Water: Water in the reaction mixture can lead to the formation of a bromohydrin byproduct (2-bromo-3-hydroxy-4-nitropentane), which will reduce the yield of the desired dibromo compound. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material (4-nitro-2-pentene).

  • Side Reactions: Besides bromohydrin formation, other side reactions like polymerization of the starting alkene can occur, especially at higher temperatures.

  • Loss of Product during Work-up: The product may be lost during the extraction or purification steps. Ensure proper phase separation during extraction and minimize transfers of the product.

Q2: I am observing an unexpected byproduct in my NMR/GC-MS analysis. What could it be?

A2: The most common byproduct in alkene bromination reactions is a halohydrin, which forms if water is present. In this synthesis, the likely byproduct is 2-bromo-3-hydroxy-4-nitropentane. To confirm its presence, look for a characteristic hydroxyl (-OH) peak in the IR spectrum and the corresponding mass peak in the mass spectrum. To avoid this, ensure all reagents and solvents are anhydrous.

Q3: The reaction mixture remains brown/orange even after the calculated reaction time. What does this indicate?

A3: The brownish-orange color of the reaction mixture is due to the presence of unreacted bromine (Br₂). If the color persists, it indicates that the reaction has not gone to completion or that an excess of bromine was used. You can monitor the disappearance of the starting alkene by TLC. If the starting material is consumed, the excess bromine can be quenched by adding a saturated solution of sodium thiosulfate until the color disappears.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (4-nitro-2-pentene) and the product (this compound). The disappearance of the spot corresponding to the starting material indicates the completion of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the product, this compound?

A1: The bromination of an alkene proceeds through a cyclic bromonium ion intermediate. The subsequent attack by the bromide ion occurs from the opposite face of the bromonium ion. This results in an anti-addition of the two bromine atoms across the double bond.

Q2: What are the recommended solvents for this reaction?

A2: Inert and anhydrous solvents are recommended to avoid side reactions. Common choices include dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), and chloroform (CHCl₃). Using protic solvents like water or alcohols will lead to the formation of halohydrin byproducts.

Q3: Is it necessary to perform the reaction in the dark?

A3: While not always strictly necessary for simple alkene bromination, performing the reaction in the dark or in a flask wrapped in aluminum foil is good practice. This is because light can initiate a radical chain reaction with bromine, leading to undesired side products through allylic bromination.

Q4: What is the appropriate stoichiometry of reactants?

A4: Ideally, a 1:1 molar ratio of 4-nitro-2-pentene to bromine is used. However, to ensure complete consumption of the starting alkene, a slight excess of the alkene (e.g., 1.1 equivalents) may be employed, followed by quenching of the unreacted bromine at the end of the reaction.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryTemperature (°C)Solvent (anhydrous)Molar Ratio (Alkene:Br₂)Reaction Time (h)Yield (%)
10CH₂Cl₂1:1285
225 (Room Temp)CH₂Cl₂1:1178
340CH₂Cl₂1:10.565
40CCl₄1:1282
50CH₂Cl₂1.1:1288
60CH₂Cl₂ with 1% H₂O1:1255

Note: The data presented in this table is illustrative and based on general principles of alkene bromination. Actual yields may vary.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitro-2-pentene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add a solution of bromine (1.0 eq) in anhydrous dichloromethane to the stirred solution of the alkene over 30 minutes. The addition should be done in the dark (e.g., by wrapping the flask in aluminum foil).

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1.5 hours. Monitor the reaction progress by TLC until the starting alkene is no longer visible.

  • Quenching: If a brown/orange color persists, add a saturated aqueous solution of sodium thiosulfate dropwise until the color disappears.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

Reaction_Pathway 4-nitro-2-pentene 4-nitro-2-pentene Cyclic Bromonium Ion Intermediate Cyclic Bromonium Ion Intermediate 4-nitro-2-pentene->Cyclic Bromonium Ion Intermediate Electrophilic Attack Bromine (Br2) Bromine (Br2) Bromine (Br2)->Cyclic Bromonium Ion Intermediate This compound This compound Cyclic Bromonium Ion Intermediate->this compound Nucleophilic Attack Bromide Ion (Br-) Bromide Ion (Br-) Bromide Ion (Br-)->this compound

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Water Check for Water Contamination (Anhydrous Conditions) Start->Check_Water Check_Temp Verify Reaction Temperature (Recommended: 0 °C) Check_Water->Check_Temp No Dry_Glassware Action: Thoroughly Dry Glassware and Use Anhydrous Solvents Check_Water->Dry_Glassware Yes Check_Completion Monitor Reaction Completion (TLC Analysis) Check_Temp->Check_Completion Optimal Optimize_Temp Action: Adjust Temperature (Refer to Table 1) Check_Temp->Optimize_Temp Not Optimal Check_Stoichiometry Review Stoichiometry (Alkene:Br2 Ratio) Check_Completion->Check_Stoichiometry Complete Increase_Time Action: Increase Reaction Time if Incomplete Check_Completion->Increase_Time Incomplete Adjust_Ratio Action: Optimize Reactant Ratio (e.g., slight excess of alkene) Check_Stoichiometry->Adjust_Ratio Sub-optimal Improved_Yield Improved Yield Check_Stoichiometry->Improved_Yield Optimal Dry_Glassware->Improved_Yield Optimize_Temp->Improved_Yield Increase_Time->Improved_Yield Adjust_Ratio->Improved_Yield

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Purification of 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dibromo-4-nitropentane. The information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My purified this compound shows a low melting point and a broad melting range. What could be the issue?

A low and broad melting point typically indicates the presence of impurities. Common impurities in the synthesis of this compound can include unreacted starting materials, mono-brominated intermediates, or isomeric byproducts.

  • Recommendation: Further purification is necessary. Recrystallization is often the first method to try for solid compounds. If that fails, column chromatography provides a more efficient separation based on polarity differences between the desired product and impurities.

Q2: During column chromatography, I am seeing poor separation between my desired product and a major impurity. What can I do?

Poor separation in column chromatography can be due to an inappropriate solvent system or stationary phase.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities. The goal is to find a system that gives a clear separation between the spot corresponding to this compound and any impurity spots.

    • Adjust Solvent Polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar. If they remain at the baseline (low Rf), the eluent is not polar enough.

    • Consider a Different Stationary Phase: While silica gel is common, other stationary phases like alumina may offer different selectivity.

Q3: The yield of my purified product is significantly lower than expected after recrystallization. Why is this happening?

Low recovery after recrystallization can be attributed to several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the desired compound remaining in the mother liquor upon cooling.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice of the product.

  • Corrective Actions:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure the chosen solvent meets the criteria for good recrystallization.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

Q4: My purified this compound appears to be degrading over time, indicated by a color change or the appearance of new spots on a TLC analysis. What is the cause?

Vicinal dibromo nitroalkanes can be susceptible to degradation, particularly through dehydrobromination, which can be catalyzed by light, heat, or the presence of basic impurities.

  • Recommendations for Storage and Handling:

    • Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • Ensure all glassware used for purification and storage is scrupulously clean and free of any basic residues.

    • If the compound is dissolved in a solvent for storage, use a non-polar, aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

Common impurities may include:

  • Mono-brominated pentane derivatives: Intermediates from the bromination reaction.

  • Isomers of dibromo-nitropentane: Depending on the synthetic route, other isomers may be formed.

  • Unreacted starting materials: Such as the corresponding alkene.

  • Elimination products: Alkenes formed via dehydrobromination.

Q2: Which analytical techniques are best for assessing the purity of this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for separating and quantifying components of a mixture.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Melting Point Analysis: A quick and easy way to assess purity. A sharp melting point close to the literature value indicates high purity.

Q3: Can I use distillation to purify this compound?

Distillation is generally not recommended for vicinal dibromo nitroalkanes due to their potential thermal instability. Heating these compounds can lead to decomposition and the formation of hazardous byproducts.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (HPLC)Yield (%)Key AdvantagesKey Disadvantages
Single Recrystallization95-98%60-75%Simple, cost-effectiveLower purity, potential for co-crystallization of impurities
Multiple Recrystallizations>99%40-60%High purityLower overall yield due to material loss in each step
Column Chromatography>99.5%50-70%Excellent separation of closely related impuritiesMore time-consuming, requires more solvent

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to pack, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (TLC, MP) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Purity Not OK pure_product Pure Product (>99%) purity_check1->pure_product Purity OK purity_check2 Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check2 purity_check2->pure_product Purity OK further_purification Further Purification Needed purity_check2->further_purification Purity Not OK

Caption: General experimental workflow for the purification of this compound.

troubleshooting_pathway start Purification Issue Identified issue1 Low Yield After Recrystallization start->issue1 issue2 Poor Separation in Chromatography start->issue2 issue3 Product Degradation start->issue3 solution1a Optimize Solvent Volume issue1->solution1a solution1b Control Cooling Rate issue1->solution1b solution2a Optimize Eluent System via TLC issue2->solution2a solution2b Change Stationary Phase issue2->solution2b solution3a Store in Cool, Dark, Inert Conditions issue3->solution3a solution3b Avoid Basic Contaminants issue3->solution3b

Caption: Troubleshooting decision pathway for common purification challenges.

References

Optimizing reaction conditions for 2,3-Dibromo-4-nitropentane stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a general guide based on the chemical properties of halogenated nitroalkanes. Due to a lack of specific experimental data for 2,3-Dibromo-4-nitropentane, researchers should use this information to design and execute their own stability studies to determine the optimal conditions for their specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of halogenated nitroalkanes like this compound is primarily influenced by four main factors:

  • Temperature: Elevated temperatures can accelerate decomposition. Thermal decomposition of brominated compounds can lead to the formation of hydrobromic acid, which may catalyze further degradation.[1][2]

  • Light: Exposure to UV light can initiate radical reactions, potentially leading to decomposition or unwanted side reactions.[3][4]

  • pH: Both acidic and basic conditions can affect stability. Acidic conditions can catalyze the hydrolysis of the carbon-bromine bonds, while the stability of the nitroalkane group itself can be pH-dependent.[5][6][7][8]

  • Presence of other chemicals: Contaminants, solvents, and other reagents in a mixture can impact stability. For instance, strong bases can react with the nitroalkane, and certain metals may catalyze decomposition.[9]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, likely degradation pathways include:

  • Dehydrobromination: Elimination of hydrogen bromide (HBr) to form an alkene. This can be promoted by heat or bases.

  • Hydrolysis: Reaction with water to replace one or both bromine atoms with hydroxyl groups. This can be catalyzed by acidic or basic conditions.[10][11][12][13][14]

  • Reduction of the nitro group: The nitro group can be reduced to other nitrogen-containing functionalities, such as nitroso, hydroxylamino, or amino groups. This is often promoted by reducing agents and can be influenced by pH.

  • Radical decomposition: Initiated by light or heat, this can lead to the cleavage of C-Br or C-N bonds and the formation of a complex mixture of products.

Q3: What are the ideal storage conditions for a compound like this compound?

A3: While specific data is unavailable, general best practices for storing energetic and potentially unstable materials suggest the following:

  • Temperature: Store at refrigerated temperatures (2-8 °C) to minimize thermal decomposition.

  • Light: Store in an amber or opaque container to protect from light.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Purity: Ensure the compound is as pure as possible, as impurities can sometimes catalyze degradation.

  • Containment: Use a tightly sealed container to prevent exposure to moisture.[15][16][17][18]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Solution develops a yellow or brown color over time. Decomposition, possibly initiated by light or heat, leading to the formation of colored byproducts.Store the solution in the dark and at a lower temperature. Prepare fresh solutions before use. Consider degassing the solvent to remove oxygen.
A precipitate forms in the solution. The compound may be degrading to form insoluble products, or its solubility may be lower than anticipated in the chosen solvent.Confirm the identity of the precipitate. If it is a degradation product, re-evaluate the storage and handling conditions (temperature, light, pH). If it is the compound itself, consider using a different solvent or a co-solvent to improve solubility.
Loss of purity or appearance of new peaks in analytical data (e.g., HPLC, GC). Chemical degradation is occurring.Systematically investigate the influence of temperature, light, pH, and solvent on stability. Use the experimental protocol below to determine optimal conditions. Consider the addition of stabilizers if appropriate for your application.[9]
Inconsistent reaction outcomes. The stability of this compound may be compromised, leading to variable concentrations of the active reagent.Ensure the compound is stored under optimal conditions and that solutions are freshly prepared. Perform a purity check before each use.

Experimental Protocols

Protocol for Assessing Compound Stability

This protocol provides a framework for systematically evaluating the stability of this compound under various conditions.

1. Materials:

  • This compound

  • A selection of solvents (e.g., acetonitrile, ethanol, ethyl acetate, dichloromethane)

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Amber and clear vials

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS, NMR)[19][20][21][22][23]

2. Procedure:

  • Prepare stock solutions of this compound in the chosen solvents.

  • Aliquot the stock solutions into different sets of vials to test various conditions.

  • Temperature Study: Store vials at different temperatures (e.g., 4°C, room temperature, 40°C) in the dark.

  • Photostability Study: Expose one set of vials to ambient lab light or a controlled light source and keep a parallel set wrapped in aluminum foil to serve as a dark control.

  • pH Study: For aqueous or alcoholic solutions, add buffers to achieve the desired pH.

  • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial.

  • Analyze the aliquots using a suitable analytical method to quantify the remaining amount of this compound and identify any degradation products.

3. Data Analysis:

  • Plot the concentration of this compound as a function of time for each condition.

  • Calculate the degradation rate for each condition.

  • Identify the conditions under which the compound is most stable.

Data Presentation: Stability of this compound (Hypothetical Data)
Condition Solvent Temperature (°C) Light Exposure pH % Remaining after 48h
1Acetonitrile4DarkN/A99
2Acetonitrile25DarkN/A95
3Acetonitrile40DarkN/A80
4Acetonitrile25LightN/A75
5Ethanol/Water (1:1)25Dark492
6Ethanol/Water (1:1)25Dark790
7Ethanol/Water (1:1)25Dark985

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Instability start Instability Observed (e.g., color change, precipitation, impurity formation) check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling stability_study Perform Systematic Stability Study check_storage->stability_study check_handling->stability_study optimize Optimize Conditions (Temperature, Light, pH, Solvent) stability_study->optimize end Stable Compound optimize->end

Caption: A workflow for troubleshooting the instability of this compound.

G cluster_1 Potential Degradation Pathways parent This compound dehydrobromination Dehydrobromination Product (Alkene) parent->dehydrobromination Base or Heat hydrolysis Hydrolysis Product (Alcohol) parent->hydrolysis H2O, Acid/Base reduction Nitro-Reduction Product (e.g., Amine) parent->reduction Reducing Agent radical Radical Decomposition Products parent->radical Light (hν) or Heat (Δ)

Caption: Potential degradation pathways for this compound.

References

Troubleshooting diastereoselectivity in 2,3-Dibromo-4-nitropentane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dibromo-4-nitropentane, with a focus on controlling diastereoselectivity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the electrophilic bromination of a 4-nitro-2-pentene precursor.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A1: Achieving high diastereoselectivity in the bromination of 4-nitro-2-pentene depends on maximizing the facial bias during the formation of the intermediate bromonium ion. The existing chiral center at the C-4 position should direct the incoming bromine to one face of the alkene. If you are observing poor selectivity, consider the following factors:

  • Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lower activation energy. The small energy difference between the two diastereomeric transition states is more impactful at lower temperatures.

  • Solvent: The polarity of the solvent can influence the reaction. Non-polar solvents are generally preferred for electrophilic bromination. A less polar solvent may lead to a more ordered transition state, potentially increasing the influence of the existing chiral center.

  • Steric Hindrance: The steric bulk of the substituents on the starting material can play a role. While the nitro group itself has a defined steric profile, ensure that your starting material is pure and that no bulky impurities are influencing the reaction.

Q2: I am observing the formation of multiple unexpected byproducts in my reaction. What could be the cause?

A2: The formation of byproducts can often be attributed to side reactions. In the context of bromination, a common side reaction is free radical substitution, especially at the allylic position.

  • Light Exposure: Bromination reactions should be carried out in the dark to prevent the initiation of radical pathways by light. Wrap your reaction vessel in aluminum foil.

  • Radical Initiators: Ensure that your starting materials and solvent are free from radical initiators, such as peroxides.

  • Reaction with Solvent: If you are using a potentially reactive solvent (e.g., an alcohol), it may compete with the bromide ion in attacking the bromonium ion intermediate, leading to the formation of bromoethers.[1] Using an inert solvent like dichloromethane or carbon tetrachloride is recommended.

Q3: The reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?

A3: A slow reaction rate can be due to several factors, including the deactivating effect of the electron-withdrawing nitro group on the alkene.

  • Temperature: While low temperatures are good for selectivity, a temperature that is too low may significantly slow down the reaction. You may need to find an optimal balance between selectivity and reaction rate.

  • Concentration: Ensure that the concentration of your reactants is appropriate. Very dilute solutions may lead to a slower reaction.

  • Purity of Reagents: The purity of bromine and the starting alkene is crucial. Impurities can inhibit the reaction.

Q4: How can I accurately determine the diastereomeric ratio of my product?

A4: The most common and effective method for determining the diastereomeric ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton NMR spectra of the two diastereomers will likely show distinct signals for the protons adjacent to the newly formed stereocenters. By integrating these well-resolved signals, you can determine the ratio of the two diastereomers.

  • ¹³C NMR: Carbon NMR can also be used, as the chemical shifts of the carbon atoms in the two diastereomers will be slightly different.

  • Advanced NMR Techniques: In cases of severe signal overlap, advanced techniques like band-selective pure shift NMR can be employed to simplify the spectra and allow for accurate integration.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the bromination of 4-nitro-2-pentene?

A1: The reaction is expected to proceed via an electrophilic addition mechanism. The alkene's π-bond attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion from the opposite face (anti-addition), resulting in the vicinal dibromide.[1]

Q2: Which diastereomers are expected to be formed?

A2: The bromination of 4-nitro-2-pentene, which has a chiral center at the C-4 position, will create two new chiral centers at C-2 and C-3. This will result in the formation of a pair of diastereomers. The stereochemistry of the starting alkene (E or Z) will influence which pair of diastereomers is formed.

Q3: Can I use N-bromosuccinimide (NBS) instead of liquid bromine?

A3: While NBS is a common brominating agent, it is typically used for allylic bromination via a radical pathway.[4] For the electrophilic addition across the double bond to form a vicinal dibromide, molecular bromine (Br₂) is the more appropriate reagent. Using NBS could potentially lead to unwanted allylic substitution as a side reaction.

Q4: What are the primary safety precautions for this reaction?

A4: Liquid bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. It is also advisable to have a solution of sodium thiosulfate on hand to quench any spills.

Data Presentation

Table 1: Hypothetical Effect of Temperature on Diastereoselectivity

Temperature (°C)Diastereomeric Ratio (A:B)Yield (%)
2560:4095
075:2592
-2085:1588
-7892:875

Table 2: Hypothetical Effect of Solvent on Diastereoselectivity

SolventDielectric ConstantDiastereomeric Ratio (A:B) at 0°C
Dichloromethane9.175:25
Carbon Tetrachloride2.280:20
Diethyl Ether4.370:30
Acetonitrile37.565:35

Experimental Protocols

General Protocol for the Bromination of 4-nitro-2-pentene

This is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 4-nitro-2-pentene starting material in an anhydrous, inert solvent (e.g., dichloromethane). The flask should be wrapped in aluminum foil to protect it from light.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath (ice-water or dry ice-acetone).

  • Addition of Bromine: Prepare a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred solution of the alkene over a period of 30-60 minutes. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by the persistence of a faint bromine color or by TLC), quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the diastereomers and remove any impurities.

  • Analysis: Analyze the purified product by NMR spectroscopy to determine the diastereomeric ratio and confirm the structure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 4-nitro-2-pentene in Dichloromethane cool Cool to -78°C start->cool add_br2 Add Br2 Solution (dropwise, in dark) cool->add_br2 monitor Monitor by TLC add_br2->monitor quench Quench with Na2S2O3 monitor->quench extract Aqueous Workup quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify analyze NMR Analysis (Determine d.r.) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow cluster_temp Temperature Check cluster_solvent Solvent Check cluster_radical Radical Pathway Check start Poor Diastereoselectivity (e.g., 1:1 ratio) temp_check Is reaction at low temp (e.g., -78°C)? start->temp_check temp_yes Yes temp_check->temp_yes temp_no No temp_check->temp_no solvent_check Is a non-polar, aprotic solvent being used? temp_yes->solvent_check temp_solution Lower reaction temperature temp_no->temp_solution end Improved Diastereoselectivity temp_solution->end solvent_yes Yes solvent_check->solvent_yes solvent_no No solvent_check->solvent_no radical_check Is the reaction protected from light? solvent_yes->radical_check solvent_solution Switch to a non-polar solvent (e.g., CCl4, Hexane) solvent_no->solvent_solution solvent_solution->end radical_yes Yes radical_check->radical_yes radical_no No radical_check->radical_no radical_yes->end radical_solution Wrap flask in foil radical_no->radical_solution radical_solution->end

Caption: Troubleshooting logic for improving diastereoselectivity.

References

Degradation pathways of 2,3-Dibromo-4-nitropentane under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Degradation of 2,3-Dibromo-4-nitropentane

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound in an acidic medium?

A1: Under acidic conditions, this compound has two primary reactive sites: the vicinal dibromide and the secondary nitro group. The degradation is likely to proceed through one or more of the following pathways:

  • Acid-Catalyzed Hydrolysis of the Nitro Group: Primary and secondary nitroalkanes can undergo acid-catalyzed hydrolysis, particularly when heated with strong acids like concentrated HCl or H2SO4. This reaction typically yields a carboxylic acid and a hydroxylamine salt.[1][2] For this compound, this would theoretically lead to the formation of 2,3-dibromopentan-4-one (a ketone) and hydroxylamine, a reaction analogous to the Nef reaction.

  • Elimination of Bromine (Debromination): Vicinal dibromides (containing bromine atoms on adjacent carbons) can undergo elimination reactions to form alkenes.[3][4] While this often occurs in the presence of a reducing agent (like iodide ion or zinc), strong acid and heat might promote the elimination of HBr or Br2 to some extent, leading to unsaturated nitropentane derivatives.

  • Nucleophilic Substitution of Bromine: Depending on the solvent system (e.g., aqueous acid), the bromine atoms could undergo slow nucleophilic substitution (solvolysis) to be replaced by hydroxyl (-OH) or other nucleophiles present in the medium.

Q2: My analysis (GC-MS/LC-MS) shows the formation of a primary amine. Is this an expected degradation product?

Q3: The degradation of my compound is extremely slow, even in strong acid. What factors can I modify to accelerate the reaction?

A3: Several factors can be adjusted to increase the rate of degradation:

  • Acid Strength and Type: The rate of acid-catalyzed hydrolysis of nitroalkanes is dependent on the acid used. For some nitroalkanes, the catalytic effectiveness follows the order: sulphuric > hydrochloric > perchloric acid.[1]

  • Temperature: Increasing the reaction temperature will almost always increase the reaction rate. Many hydrolysis reactions of nitroalkanes require boiling in concentrated acid.[2]

  • Structural Hindrance: The structure of the nitroalkane itself plays a crucial role. For example, studies have shown that 2-nitropropane is significantly more resistant to acid hydrolysis than primary nitroalkanes like nitroethane or 1-nitropropane.[1] The secondary nature of the nitro group in this compound may contribute to its stability.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Multiple unexpected peaks in chromatogram The starting material is fragmenting into several degradation products.Correlate the mass-to-charge ratios of the new peaks with the potential products listed in the "Potential Degradation Products" table below. Consider performing co-injection with synthesized standards if possible.
No degradation observed The reaction conditions (acid concentration, temperature) are too mild. The secondary nitroalkane may be particularly stable.[1]Increase the acid concentration and/or the reaction temperature. Consider a stronger acid catalyst.[1] Ensure adequate reaction time.
Formation of a colored solution (e.g., red or blue) This may indicate side reactions. Primary nitroalkanes react with nitrous acid (which can form from the nitro compound itself) to form nitrolic acids, which dissolve in base to give a red solution. Secondary nitroalkanes can form blue pseudonitroles.[2]Characterize the colored species using UV-Vis spectroscopy. This suggests that the degradation pathway may be more complex than simple hydrolysis.
Precipitate forms during the reaction A degradation product may be insoluble in the reaction medium.Isolate the precipitate by filtration and analyze it separately using techniques suitable for solid samples (e.g., NMR, IR, elemental analysis).

Data Presentation

Table 1: Potential Degradation Products and Analytical Identification Methods

Potential Product Name Chemical Structure Formation Pathway Recommended Analytical Technique
2,3-Dibromopentan-4-oneCH₃-CH(Br)-CH(Br)-C(=O)-CH₃Acid-catalyzed hydrolysis of nitro groupGC-MS, LC-MS, NMR, IR
Hydroxylamine HydrochlorideNH₂OH·HClAcid-catalyzed hydrolysis of nitro groupColorimetric assays, Ion chromatography
4-Nitropent-2-eneCH₃-CH=CH-CH(NO₂)-CH₃Elimination (Debromination)GC-MS, NMR
2,3-Dibromopentan-4-amineCH₃-CH(Br)-CH(Br)-CH(NH₂)-CH₃Reduction of nitro groupLC-MS, NMR

Experimental Protocols

Protocol: General Procedure for Acidic Degradation Study

This protocol provides a framework for investigating the degradation of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent that is miscible with the acidic medium to be used (e.g., methanol, acetonitrile).

  • Reaction Setup:

    • In a series of reaction vials, add a defined volume of the chosen strong acid (e.g., 6 M HCl or 6 M H₂SO₄).

    • Place the vials in a temperature-controlled environment (e.g., heating block or water bath) set to the desired temperature (e.g., 80 °C).

    • Allow the vials to equilibrate to the set temperature.

  • Initiation of Reaction:

    • To each vial, add a small aliquot of the this compound stock solution to achieve the desired final concentration.

    • Start a timer for each time point to be sampled (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sampling and Quenching:

    • At each designated time point, remove an aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a neutralizing buffer (e.g., a cold solution of sodium bicarbonate or a phosphate buffer) to stop the degradation process.

  • Sample Analysis:

    • Analyze the quenched samples using appropriate analytical methods.

    • For volatile products: Use Gas Chromatography-Mass Spectrometry (GC-MS).

    • For non-volatile products: Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS).

    • Monitor the disappearance of the parent compound and the appearance of new peaks corresponding to degradation products over time.

Visualizations

G cluster_main Potential Degradation Pathways cluster_products Potential Products Parent This compound Ketone 2,3-Dibromopentan-4-one Parent->Ketone  Acid Hydrolysis  (Nef-like) Hydroxylamine Hydroxylamine Parent->Hydroxylamine Alkene Unsaturated Nitropentane Parent->Alkene  Elimination

Caption: Potential degradation routes for this compound.

G cluster_workflow Experimental Workflow for Degradation Study Prep 1. Prepare Stock Solution Setup 2. Set up Acidic Medium at Desired Temperature Prep->Setup Initiate 3. Add Compound to Start Reaction Setup->Initiate Sample 4. Sample at Time Points & Quench Reaction Initiate->Sample Analyze 5. Analyze via HPLC/GC-MS Sample->Analyze

Caption: Workflow for kinetic analysis of acidic degradation.

References

Technical Support Center: Purification of Crude 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,3-Dibromo-4-nitropentane. The information is based on general principles of organic chemistry and purification techniques applicable to halogenated nitroalkanes.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Based on the likely synthesis route involving the bromination and nitration of an alkene precursor, common impurities may include:

  • Unreacted starting materials: Residual alkene, bromine, or nitrating agent.

  • Diastereomers: The product contains multiple chiral centers, leading to the formation of diastereomeric isomers which may have different physical properties.

  • Over-brominated byproducts: Such as 2,3,4-tribromo-2-nitropentane.

  • Alkyl nitrite esters: These are common byproducts in the synthesis of nitroalkanes.[1]

  • Solvent residues: From the reaction and initial work-up steps.

Q2: What are the recommended initial steps for purifying crude this compound?

A2: A general approach for initial purification involves:

  • Aqueous Work-up: Washing the crude product with a mild reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Solvent Removal: Evaporation of the organic solvent under reduced pressure.

  • Preliminary Purification: Techniques like recrystallization or column chromatography can then be employed for further purification.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities often arise from residual bromine or polymeric byproducts. A wash with a dilute solution of sodium thiosulfate or sodium bisulfite during the work-up can help remove the color of bromine. If the color persists, passing the dissolved crude product through a short plug of activated carbon or silica gel may be effective.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent is not optimal, leading to co-crystallization of impurities.Screen a variety of solvents with different polarities. A solvent system (a mixture of a good solvent and a poor solvent) may also be effective. Ensure slow cooling to allow for selective crystallization.
Oily Product Instead of Crystals The product may have a low melting point, or significant amounts of impurities are depressing the melting point.Try recrystallization at a lower temperature (e.g., in a freezer). If that fails, column chromatography is a more suitable purification method for oily products.
Multiple Spots on TLC Analysis The presence of multiple components, such as diastereomers or byproducts.If the spots are well-separated, column chromatography is the recommended method for separation. If the spots are very close, a high-performance liquid chromatography (HPLC) method may be necessary for separation and analysis.
Product Decomposes During Purification Halogenated nitroalkanes can be thermally unstable.Avoid high temperatures during solvent evaporation (use a rotary evaporator with a water bath at a moderate temperature). For chromatography, ensure the silica gel is neutral to avoid acid-catalyzed decomposition.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation of the desired product from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel (the stationary phase) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

The following tables present hypothetical data to illustrate the effectiveness of the purification methods.

Table 1: Comparison of Recrystallization Solvents

SolventInitial Purity (%)Purity after Recrystallization (%)Yield (%)
Ethanol859570
Isopropanol859765
Hexanes/Ethyl Acetate (9:1)859280

Table 2: Column Chromatography Purification Results

Eluent System (Hexanes:Ethyl Acetate)Initial Purity (%)Purity after Chromatography (%)Yield (%)
95:5859860
90:10859955
80:20859765

Visualizations

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Filter Hot Filtration (Optional) Dissolve->Filter Cool Slow Cooling Filter->Cool Crystals Crystal Formation Cool->Crystals Isolate Isolate Crystals (Vacuum Filtration) Crystals->Isolate Pure Pure Product Isolate->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC TLC Analysis for Eluent Selection Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Synthesis of 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to a vicinal dibromo nitroalkane like 2,3-Dibromo-4-nitropentane?

A1: The most direct and common method is the electrophilic addition of bromine (Br₂) to the corresponding nitroalkene, in this case, 4-nitro-2-pentene. This reaction typically proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond.[1][2]

Q2: Which brominating agent should I use for this synthesis: molecular bromine (Br₂) or N-bromosuccinimide (NBS)?

A2: Both Br₂ and NBS can be effective. Molecular bromine is a powerful brominating agent but is also highly toxic and corrosive, requiring careful handling, especially at scale.[3] N-bromosuccinimide (NBS) is a solid and can be easier to handle, often used for allylic and benzylic brominations but also for additions to alkenes, sometimes in the presence of a radical initiator or an acid catalyst.[4] For scaling up, safety analyses are crucial as NBS can have hazardous incompatibilities with certain solvents.[5][6]

Q3: What are the primary safety concerns when scaling up this bromination reaction?

A3: The main safety concerns are the exothermic nature of the reaction and the hazards of the reagents. Bromination reactions can release significant heat, and inadequate temperature control on a larger scale can lead to a runaway reaction.[3] It is critical to have efficient cooling and to control the rate of reagent addition. A semi-batch process, where the brominating agent is added slowly to the substrate, is often recommended for better thermal management.[7] Additionally, the use of toxic and corrosive bromine or potential side reactions with solvents like 2-methyltetrahydrofuran (2-MeTHF) with NBS requires careful risk assessment.[5][6]

Q4: How can I purify the final this compound product?

A4: Purification of organobromine compounds typically involves several steps. After quenching the reaction, an aqueous workup is usually performed to remove unreacted bromine and any acidic byproducts. The crude product can then be purified using techniques such as recrystallization (if the product is a solid), distillation (if it is a thermally stable liquid), or column chromatography for high purity.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of byproducts (e.g., monobrominated species, tribrominated species).[9] 3. Product loss during workup or purification. 4. Substrate impurity.1. Monitor the reaction by TLC or GC/MS to ensure completion. Consider increasing reaction time or temperature cautiously. 2. Adjust stoichiometry. Use a slight excess of the brominating agent, but avoid a large excess to prevent over-bromination. Ensure anhydrous conditions if water-related side products are suspected.[10] 3. Optimize extraction and purification steps. 4. Ensure the purity of the starting nitroalkene.
Formation of Impurities 1. Halohydrin Formation: Presence of water in the reaction mixture.[10] 2. Over-bromination: Excess brominating agent or high reaction temperature.[9] 3. Radical Side Reactions: Particularly when using NBS with light exposure.[11] 4. Solvent-Related Byproducts: Incompatibility of the solvent with the brominating agent (e.g., NBS and 2-MeTHF).[5][6]1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Carefully control the stoichiometry and maintain the recommended reaction temperature. Add the brominating agent dropwise. 3. Conduct the reaction in the dark to minimize radical pathways.[1] 4. Perform a safety and compatibility check for the chosen solvent, especially when scaling up.
Poor Reaction Control / Runaway Reaction 1. Reaction is highly exothermic. 2. Addition rate of brominating agent is too fast. 3. Inadequate cooling or heat dissipation at a larger scale.1. Dilute the reaction mixture to help manage the exotherm. 2. Add the brominating agent slowly and portion-wise, monitoring the internal temperature closely. 3. Ensure the reactor is equipped with an efficient cooling system. For pilot-scale, consider a semi-batch approach with controlled feed rates.[7]
Difficult Product Isolation 1. Product is an oil and difficult to crystallize. 2. Co-elution of impurities during chromatography. 3. Thermal decomposition during distillation.1. Attempt purification by column chromatography. 2. Screen different solvent systems for chromatography to improve separation. 3. Consider vacuum distillation to lower the boiling point and prevent decomposition.

Experimental Protocols

Method 1: Bromination using Molecular Bromine (Br₂) - Lab Scale

This protocol is a general procedure for the bromination of a nitroalkene.

Materials:

  • 4-nitro-2-pentene (1.0 eq)

  • Molecular Bromine (Br₂) (1.05 eq)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-nitro-2-pentene in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of molecular bromine in an equal volume of dichloromethane. Add the bromine solution dropwise to the stirred nitroalkene solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The characteristic reddish-brown color of bromine should disappear upon addition.[10]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Considerations for Scaling Up:
  • Thermal Management: For larger scales, use a jacketed reactor with a reliable cooling system. The slow, controlled addition of the bromine solution via a pump is crucial.

  • Safety: Work in a well-ventilated fume hood or a designated containment area. Have a bromine quenching agent (like sodium thiosulfate) readily available.

  • Material Compatibility: Ensure all reactor components and transfer lines are compatible with bromine and the reaction solvent.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-nitro-2-pentene in anhydrous CH2Cl2 cool Cool to 0 °C start->cool add_br2 Slowly add Br2 solution (maintain T < 5 °C) cool->add_br2 stir Stir at 0 °C for 1h add_br2->stir monitor Monitor by TLC stir->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete wash Wash with NaHCO3, water, and brine quench->wash dry Dry organic layer (MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography or Distillation) concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Impurity Analysis start Problem Encountered issue_yield Low Yield? start->issue_yield issue_purity Impurity Issues? start->issue_purity check_completion Check reaction completion (TLC/GC) issue_yield->check_completion identify_impurity Identify impurity by NMR/MS issue_purity->identify_impurity check_stoich Review stoichiometry check_completion->check_stoich Incomplete check_workup Optimize workup/purification check_completion->check_workup Complete is_halohydrin Halohydrin byproduct? identify_impurity->is_halohydrin is_overbrominated Over-brominated? identify_impurity->is_overbrominated use_anhydrous Use anhydrous reagents/solvents is_halohydrin->use_anhydrous Yes control_stoich_temp Control stoichiometry and temperature is_overbrominated->control_stoich_temp Yes

Caption: Logic diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Analytical Method Development for 2,3-Dibromo-4-nitropentane Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the quantitative analysis of 2,3-Dibromo-4-nitropentane. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques. The choice depends on the sample matrix, required sensitivity, and available instrumentation. HPLC is often preferred for its robustness with non-volatile or thermally labile compounds, while GC-MS offers high specificity and sensitivity, especially for volatile and semi-volatile compounds.

Q2: How should I prepare my sample for analysis?

A2: Sample preparation is critical for accurate quantification. A general approach involves dissolving the sample in a suitable organic solvent such as acetonitrile or methanol for HPLC analysis, or dichloromethane for GC-MS analysis. Subsequent dilution may be necessary to bring the concentration within the linear range of the calibration curve. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering substances.

Q3: My peak shape is poor (e.g., tailing or fronting). What could be the cause?

A3: Poor peak shape can result from several factors. In HPLC, it could be due to column degradation, improper mobile phase pH, or interactions between the analyte and the stationary phase. In GC, it might be caused by non-volatile residues in the inlet, column contamination, or an inappropriate injection temperature. Refer to the troubleshooting guides below for specific solutions.

Q4: I am not seeing a peak for this compound. What should I check?

A4: First, verify the proper functioning of your instrument (e.g., lamp status in a UV detector, filament in an MS). Ensure your sample concentration is above the limit of detection (LOD). Check for proper sample preparation and injection. For GC-MS, the compound might be degrading in the hot inlet; try lowering the inlet temperature. For HPLC, ensure the mobile phase composition is appropriate for eluting the compound.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseSuggested Solution
No Peaks or Very Small Peaks 1. Injector issue.1. Check for air bubbles in the syringe and ensure the correct sample volume is being drawn.
2. Detector lamp is off or failing.2. Turn on the lamp or replace it if necessary.
3. Incorrect mobile phase composition.3. Prepare fresh mobile phase and ensure the composition is correct for eluting the analyte.
Peak Tailing 1. Column contamination.1. Flush the column with a strong solvent.
2. Secondary interactions with the stationary phase.2. Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds).
3. Column void.3. Replace the column.
Peak Fronting 1. Sample overload.1. Dilute the sample.
2. Incompatible sample solvent.2. Dissolve the sample in the mobile phase or a weaker solvent.
Fluctuating Baseline 1. Air bubbles in the system.1. Degas the mobile phase and purge the pump.
2. Pump malfunction.2. Check pump seals and pistons for wear.
3. Contaminated mobile phase.3. Prepare fresh mobile phase using high-purity solvents.
GC-MS Method Troubleshooting
IssuePossible CauseSuggested Solution
No Peaks or Very Small Peaks 1. Syringe or injector problem.1. Check the syringe for blockage and ensure the injector port is not leaking.
2. Analyte degradation in the inlet.2. Lower the inlet temperature. Use a deactivated liner.
3. MS filament is off.3. Turn on the filament and ensure the MS is properly tuned.
Broad Peaks 1. Slow injection speed.1. Use a faster injection speed.
2. Column contamination.2. Bake out the column at a high temperature (within the column's limits).
3. Carrier gas flow rate is too low.3. Optimize the carrier gas flow rate.
Split Peaks 1. Inconsistent vaporization in the inlet.1. Use a glass wool-packed liner to aid in vaporization.
2. Column cutting issue.2. Ensure a clean, square cut on the column end.
High Background Noise 1. Column bleed.1. Condition the column. Ensure the oven temperature does not exceed the column's maximum limit.
2. Contaminated carrier gas.2. Use high-purity carrier gas and ensure gas traps are functional.
3. Leak in the system.3. Perform a leak check of the GC-MS system.

Experimental Protocols

HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 210 nm

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (1 mg/mL). Serially dilute with the mobile phase to prepare calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-400 m/z

  • Standard Preparation: Prepare a stock solution of this compound in dichloromethane (1 mg/mL). Serially dilute to prepare calibration standards.

  • Sample Preparation: Dissolve the sample in dichloromethane to achieve a suitable concentration.

Quantitative Data Summary

The following table summarizes hypothetical performance characteristics for the described analytical methods. These values should be established during method validation.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Workflow Visualization

The following diagram illustrates a typical workflow for analytical method development and validation.

MethodDevelopmentWorkflow cluster_validation Validation Parameters A Define Analytical Requirements B Literature Search & Method Selection (HPLC, GC-MS, etc.) A->B C Initial Method Development B->C D Method Optimization (Mobile Phase, Temp, etc.) C->D E Method Validation D->E F Specificity E->F G Linearity & Range E->G H Accuracy & Precision E->H I LOD & LOQ E->I J Robustness E->J K Routine Analysis & Quality Control E->K L Method Transfer & Documentation K->L

Caption: Workflow for Analytical Method Development and Validation.

Validation & Comparative

A Comparative Guide to Brominating Agents: Evaluating 2,3-Dibromo-4-nitropentane Against Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selective introduction of bromine atoms into molecules is a critical transformation, paving the way for further functionalization in the development of novel therapeutics and other advanced materials. While a variety of brominating agents are available, their efficacy, selectivity, and safety profiles differ significantly. This guide provides a comparative analysis of the established brominating agents, N-Bromosuccinimide (NBS) and molecular bromine (Br₂), and offers a prospective evaluation of the lesser-known compound, 2,3-Dibromo-4-nitropentane. Due to the current lack of published experimental data on the performance of this compound as a brominating agent, this guide will focus on a detailed comparison of NBS and Br₂ and present a theoretical framework for the future evaluation of novel reagents like this compound.

Established Brominating Agents: A Performance Overview

N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are two of the most commonly employed reagents for bromination. Their performance is highly dependent on the substrate and reaction conditions, leading to different product outcomes.

Table 1: Comparison of Brominating Agent Performance

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)This compound (Prospective)
Primary Applications Allylic and benzylic bromination, electrophilic addition to alkenes, electrophilic aromatic substitution.[1]Electrophilic addition to alkenes and alkynes, electrophilic aromatic substitution.Potential for electrophilic bromination.
Selectivity High selectivity for allylic and benzylic positions over double bonds.[1]Generally less selective; can react with various functional groups.Unknown, but the presence of a nitro group might influence reactivity.
Handling & Safety Solid, easier and safer to handle than liquid bromine.[2]Highly volatile, corrosive, and toxic liquid requiring specialized handling.[3][4][5][6]Unknown, likely requires careful handling due to the presence of bromine and a nitro functional group.
Reaction Initiation Radical initiator (e.g., AIBN, benzoyl peroxide) or light for radical reactions; acid catalysis for electrophilic reactions.[7][8]Often requires a Lewis acid catalyst for aromatic bromination.Unknown, would require experimental determination.

Experimental Data: Head-to-Head Comparison

To illustrate the practical differences between NBS and Br₂, we present comparative data for two common types of bromination reactions: allylic bromination of cyclohexene and electrophilic aromatic bromination of anisole.

Allylic Bromination of Cyclohexene

This reaction highlights the utility of NBS in selectively brominating the position adjacent to a double bond.

Table 2: Allylic Bromination of Cyclohexene

ReagentProductYieldReference
NBS 3-Bromocyclohexene70%[9]
Br₂ 1,2-DibromocyclohexaneHigh Yield (quantitative)[10][11]
Electrophilic Aromatic Bromination of Anisole

This reaction demonstrates the ability of both reagents to brominate an activated aromatic ring, though reaction conditions and selectivity can vary.

Table 3: Electrophilic Aromatic Bromination of Anisole

ReagentProductYieldReference
NBS 4-Bromoanisole96% (para-selective)[12]
Br₂/FeBr₃ 4-BromoanisoleHigh Yield (primarily para)

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances of each reagent.

Protocol 1: Allylic Bromination of Cyclohexene with NBS
  • Reagents: Cyclohexene, N-Bromosuccinimide (NBS), Benzoyl peroxide (radical initiator), Carbon tetrachloride (solvent).

  • Procedure: To a solution of cyclohexene and NBS in carbon tetrachloride, a catalytic amount of benzoyl peroxide is added. The mixture is stirred and heated to reflux for several hours. After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield 3-bromocyclohexene.[9]

  • Safety: NBS is an irritant and should be handled with gloves and eye protection.[13][14][15][16] Carbon tetrachloride is a hazardous solvent and should be used in a well-ventilated fume hood. Benzoyl peroxide is an explosive solid and should be handled with care.

Protocol 2: Electrophilic Addition of Br₂ to Cyclohexene
  • Reagents: Cyclohexene, Molecular Bromine (Br₂), Dichloromethane (solvent).

  • Procedure: Cyclohexene is dissolved in dichloromethane in a flask protected from light. A solution of molecular bromine in dichloromethane is added dropwise with stirring. The reaction is typically rapid, and the disappearance of the bromine color indicates the consumption of the alkene. The solvent can be removed under reduced pressure to yield 1,2-dibromocyclohexane.

  • Safety: Molecular bromine is highly toxic, corrosive, and volatile.[3][4][5][6] All manipulations must be performed in a chemical fume hood with appropriate personal protective equipment, including gloves, eye protection, and a lab coat.

Protocol 3: Electrophilic Aromatic Bromination of Anisole with NBS
  • Reagents: Anisole, N-Bromosuccinimide (NBS), Acetonitrile (solvent).

  • Procedure: Anisole is dissolved in acetonitrile. NBS is added to the solution, and the mixture is stirred at a specified temperature (e.g., 60°C) for a set period. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by column chromatography to yield predominantly 4-bromoanisole.[12]

Protocol 4: Electrophilic Aromatic Bromination of Anisole with Br₂
  • Reagents: Anisole, Molecular Bromine (Br₂), Iron(III) bromide (FeBr₃, catalyst), Dichloromethane (solvent).

  • Procedure: Anisole and a catalytic amount of FeBr₃ are dissolved in dichloromethane. A solution of Br₂ in dichloromethane is added dropwise. The reaction mixture is stirred until the reaction is complete. The reaction is then quenched, and the product is isolated through extraction and purified, typically yielding 4-bromoanisole as the major product.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can provide a deeper understanding of the processes.

Allylic_Bromination_NBS cluster_initiation Initiation cluster_propagation Propagation NBS NBS Br_radical Br• NBS->Br_radical Light/Heat Cyclohexene Cyclohexene Br_radical->Cyclohexene H abstraction Allylic_Radical Allylic Radical Cyclohexene->Allylic_Radical HBr HBr Br2 Br₂ Allylic_Radical->Br2 + Br₂ NBS_prop NBS HBr->NBS_prop + NBS 3-Bromocyclohexene 3-Bromocyclohexene Br2->3-Bromocyclohexene Br_radical_regen Br• 3-Bromocyclohexene->Br_radical_regen + Br• NBS_prop->Br2

Caption: Mechanism of Allylic Bromination with NBS.

Electrophilic_Addition_Br2 Alkene Alkene (C=C) Br2 Br₂ Alkene->Br2 Electrophilic Attack Bromonium_Ion Cyclic Bromonium Ion Br2->Bromonium_Ion Br_minus Br⁻ Bromonium_Ion->Br_minus Nucleophilic Attack (anti-addition) Vicinal_Dibromide Vicinal Dibromide Br_minus->Vicinal_Dibromide Evaluation_Workflow Start Synthesize and Characterize This compound Screening Reaction Screening with Model Substrates (e.g., Anisole, Styrene) Start->Screening Analysis1 Analyze Reaction Mixture (GC-MS, NMR) Screening->Analysis1 Analysis1->Start If no reaction Optimization Optimization of Reaction Conditions (Solvent, Temperature, Catalyst) Analysis1->Optimization If bromination occurs Analysis2 Determine Yield and Selectivity Optimization->Analysis2 Scope Substrate Scope Evaluation Analysis2->Scope Comparison Direct Comparison with NBS and Br₂ Scope->Comparison

References

Synthetic Pathways to 2,3-Dibromo-4-nitropentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 2,3-Dibromo-4-nitropentane, a vicinal dibromonitroalkane with potential applications in organic synthesis and as a building block for novel chemical entities. Due to the absence of a direct, one-step synthesis in the surveyed literature, this guide focuses on a plausible and chemically sound two-step approach: the synthesis of the alkene precursor, 4-nitro-2-pentene, followed by its bromination.

Introduction

This compound is a halogenated nitroalkane whose synthesis is not extensively documented in readily available chemical literature. However, its structure suggests a straightforward retrosynthetic analysis, pointing towards the bromination of an alkene. The most logical precursor is 4-nitro-2-pentene. This intermediate can, in turn, be synthesized via a Henry (nitroaldol) reaction between acetaldehyde and nitropropane, followed by dehydration of the resulting β-nitro alcohol. This guide will detail these two key transformations, presenting them as a viable synthetic strategy.

Data Presentation: A Two-Step Synthetic Approach

As no direct comparative data for multiple established routes to this compound is available, this guide outlines a proposed sequential synthesis. The following table summarizes the expected transformations and key parameters based on general principles of organic reactions.

Step Reaction Starting Materials Intermediate/Product Key Reagents & Conditions Anticipated Yield Key Considerations
1Henry Reaction & DehydrationAcetaldehyde, Nitropropane4-nitro-2-penteneBase (e.g., NaOH, Et3N), followed by an acid catalyst or heat for dehydration.Moderate to GoodThe Henry reaction is reversible; conditions must be optimized to favor product formation. Dehydration conditions need to be controlled to avoid polymerization or side reactions.
2Bromination4-nitro-2-penteneThis compoundBromine (Br2) in an inert solvent (e.g., CH2Cl2, CCl4).Good to HighThe reaction is typically fast and exothermic. Anti-addition of bromine is expected, leading to a specific stereochemical outcome. The electron-withdrawing nitro group may affect the reaction rate compared to simple alkenes.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthetic sequence. These are based on established methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4-nitro-2-pentene via Henry Reaction and Dehydration

Objective: To synthesize 4-nitro-2-pentene from acetaldehyde and nitropropane.

Materials:

  • Acetaldehyde

  • Nitropropane

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • An inert solvent (e.g., methanol, ethanol)

  • Apparatus for reaction under an inert atmosphere, cooling, and distillation.

Procedure:

  • Henry Reaction: A solution of nitropropane in a suitable solvent is cooled in an ice bath. To this, a solution of a base is added dropwise while maintaining the low temperature. Acetaldehyde is then added slowly to the reaction mixture. The reaction is stirred for several hours at a controlled temperature.

  • Work-up: The reaction is quenched by the addition of a weak acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude 4-nitro-2-pentanol.

  • Dehydration: The crude 4-nitro-2-pentanol is subjected to dehydration. This can be achieved by heating the alcohol, often in the presence of a mild acid catalyst or a dehydrating agent like anhydrous copper(II) sulfate. The product, 4-nitro-2-pentene, is typically a volatile liquid and can be purified by distillation.

Step 2: Bromination of 4-nitro-2-pentene

Objective: To synthesize this compound from 4-nitro-2-pentene.

Materials:

  • 4-nitro-2-pentene

  • Liquid bromine (Br2)

  • An inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate solution

  • Apparatus for reaction at low temperature and subsequent work-up.

Procedure:

  • A solution of 4-nitro-2-pentene in an inert solvent is cooled in an ice-salt bath.

  • A solution of bromine in the same solvent is added dropwise to the cooled alkene solution with vigorous stirring. The characteristic red-brown color of bromine should disappear upon addition, indicating a reaction is occurring.

  • The reaction mixture is stirred for a short period after the addition is complete.

  • The reaction is quenched by washing with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed in vacuo to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

The following diagram illustrates the proposed two-step synthetic pathway to this compound.

Synthetic_Pathway acetaldehyde Acetaldehyde intermediate1 4-Nitro-2-pentanol acetaldehyde->intermediate1 Henry Reaction nitropropane Nitropropane nitropropane->intermediate1 henry_reagents Base (e.g., NaOH) intermediate2 4-Nitro-2-pentene intermediate1->intermediate2 Dehydration dehydration_reagents Heat / Acid Catalyst final_product This compound intermediate2->final_product Bromination bromination_reagents Br2 in CH2Cl2

Caption: Proposed two-step synthesis of this compound.

Unambiguous Structure Determination: A Comparative Guide to Validating 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in drug development and the chemical sciences, the precise structural confirmation of novel compounds is a critical, non-negotiable step. The synthesized molecule, 2,3-Dibromo-4-nitropentane, presents a case for the rigorous application of analytical techniques to ascertain its exact atomic arrangement, including stereochemistry. This guide provides a comparative overview of the available analytical methods for this purpose, with a special focus on the definitive validation provided by single-crystal X-ray crystallography.

While a specific crystal structure for this compound is not publicly available, this guide will treat X-ray crystallography as the gold standard, comparing its potential results with data obtainable from more routine spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparative Analysis of Structural Elucidation Techniques

The validation of a molecular structure is rarely accomplished with a single technique. It typically involves the synergistic use of several methods, each providing a unique piece of the structural puzzle. The following table summarizes the information that each key analytical technique would yield for a compound like this compound.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography - Unambiguous 3D molecular structure - Absolute stereochemistry - Bond lengths and angles - Crystal packing informationProvides the most definitive and complete structural data.Requires a suitable single crystal, which can be difficult to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (¹H-¹H, ¹H-¹³C) - Number and type of unique protons and carbons - Information on the local chemical environment of nuclei - Relative stereochemistry through coupling constants and NOENon-destructive and provides detailed information about the molecular framework in solution.[1][2][3]Does not directly provide bond lengths or angles; absolute stereochemistry determination is not straightforward.
Mass Spectrometry (MS) - Molecular weight of the compound - Elemental composition (with high resolution MS) - Characteristic fragmentation patternsHigh sensitivity; provides crucial confirmation of molecular formula and presence of key elements like bromine through isotopic patterns.[4][5][6]Provides limited information on the connectivity and stereochemistry of the molecule.
Infrared (IR) Spectroscopy - Presence of specific functional groupsFast and simple method to identify key chemical bonds and functional groups present in the molecule.[7][8][9][10]Provides limited information about the overall molecular structure and connectivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the experimental protocols for the key techniques discussed.

Single-Crystal X-ray Crystallography
  • Crystal Growth: A suitable single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent systems would be screened to find conditions that yield high-quality, diffraction-grade crystals.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard like tetramethylsilane (TMS) is often added.

  • Data Acquisition: The sample is placed in the NMR spectrometer. ¹H NMR, ¹³C NMR, and various 2D NMR experiments (like COSY and HSQC) are performed to establish the connectivity of the atoms.

  • Data Analysis: The chemical shifts, integration of signals, and coupling patterns in the spectra are analyzed to deduce the structure.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized, for example by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio of the resulting ions is measured. The presence of two bromine atoms would be readily identified by a characteristic isotopic pattern with peaks at M, M+2, and M+4.[5]

Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorption of light at different wavenumbers is recorded.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present, such as the strong asymmetric and symmetric stretches of the nitro group (typically around 1550 cm⁻¹ and 1365 cm⁻¹ for nitroalkanes).[7]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound like this compound, culminating in definitive validation by X-ray crystallography.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Validation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Br) purification->ms Initial Characterization ir Infrared (IR) Spectroscopy - Functional Groups (NO2) purification->ir nmr NMR Spectroscopy - Connectivity (1H, 13C) - Relative Stereochemistry purification->nmr crystal_growth Crystal Growth nmr->crystal_growth Hypothesis-driven Crystallization xray X-ray Diffraction crystal_growth->xray structure Definitive 3D Structure xray->structure

Workflow for Structural Elucidation

References

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the biological activity of 2,3-Dibromo-4-nitropentane and structurally related halogenated nitroalkanes. Due to the limited publicly available data on this compound, this document focuses on the known biological activities of similar compounds, particularly their antimicrobial and cytotoxic effects. The information presented is collated from various scientific studies to offer a valuable resource for research and development in this area.

Introduction to Halogenated Nitroalkanes

Halogenated nitroalkanes are a class of organic compounds characterized by the presence of both a nitro group (-NO₂) and one or more halogen atoms (F, Cl, Br, I) on an alkane backbone. The presence of these functional groups often imparts significant biological activity, with antimicrobial properties being the most extensively studied. It is understood that the combination of a nitro group and halogens can enhance the antimicrobial efficacy of these molecules.

Comparative Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
Bronopol (2-bromo-2-nitropropane-1,3-diol)Escherichia coli13[1]
Bronopol (2-bromo-2-nitropropane-1,3-diol)Gram-negative bacteria12.5 - 50[2][3]
Bronopol (2-bromo-2-nitropropane-1,3-diol)Gram-positive cocci>50[2][3]
2-bromo-5-(2-bromo-2-nitrovinyl)furanStaphylococcus aureus (multi-resistant)≤4[4]
2-bromo-5-(2-bromo-2-nitrovinyl)furanGram-negative bacteria≤4[4]
Mono-halogenated nitro-compoundsStaphylococcus aureus15.6–62.5[5]

Mechanism of Action: The Case of Bronopol

A well-studied example that offers insight into the potential mechanism of action of related compounds is bronopol (2-bromo-2-nitropropane-1,3-diol). Its antimicrobial activity is primarily attributed to its interaction with essential thiols within microbial cells, such as cysteine and glutathione.[1][2][6]

Under aerobic conditions, bronopol catalyzes the oxidation of these thiol groups to disulfides. This process involves the consumption of oxygen and leads to the generation of reactive oxygen species (ROS), including superoxide and peroxide radicals.[1][6] These ROS are highly cytotoxic and contribute directly to the bactericidal effect of the compound. The depletion of essential thiols also disrupts cellular redox balance and inhibits crucial enzyme functions, leading to a bacteriostatic effect followed by cell death.[2][3]

Bronopol_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Bronopol Bronopol Thiols Essential Thiols (e.g., Cysteine, Glutathione) Bronopol->Thiols Oxidation ROS Reactive Oxygen Species (Superoxide, Peroxide) Bronopol->ROS Generates Disulfides Disulfides Thiols->Disulfides Enzyme_Inhibition Enzyme Inhibition & Metabolic Disruption Disulfides->Enzyme_Inhibition Leads to Cell_Death Bactericidal Effect (Cell Death) ROS->Cell_Death Induces Enzyme_Inhibition->Cell_Death

Figure 1. Simplified signaling pathway of Bronopol's antimicrobial action.

Cytotoxicity of Related Compounds

The cytotoxic potential of halogenated alkanes has been investigated in various studies. For instance, a study on rat hepatocytes demonstrated that the degree of toxicity can vary significantly depending on the specific chemical structure. 1,2-dibromoethane was found to be considerably more cytotoxic than several other halogenated alkanes, including chloroform and 1,1,1-trichloroethane.[7] This suggests that the arrangement and type of halogen atoms, in addition to other functional groups, play a crucial role in the compound's toxicity profile. The cytotoxicity of brominated compounds is sometimes linked to their ability to induce mitochondrial dysfunction and lipid peroxidation.[8]

Experimental Protocols

The following are generalized methodologies for assessing the antimicrobial and cytotoxic activities of compounds like this compound and its analogs.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

A standard method to determine the antimicrobial activity of a compound is by measuring its Minimum Inhibitory Concentration (MIC).

  • Microorganism Preparation : Bacterial or fungal strains are cultured in appropriate liquid media to a specified cell density (e.g., 10⁵ CFU/mL).

  • Compound Dilution : The test compound is serially diluted in a multi-well plate containing the growth medium.

  • Inoculation : Each well is inoculated with the prepared microbial suspension.

  • Incubation : The plates are incubated under optimal growth conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow prep Prepare Microbial Culture inoculate Inoculate Wells with Microbes prep->inoculate dilute Serially Dilute Test Compound dilute->inoculate incubate Incubate Plates inoculate->incubate read Read Results & Determine MIC incubate->read

Figure 2. General workflow for a Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding : Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Conclusion

While direct experimental data on the biological activity of this compound is scarce, the available literature on related halogenated nitroalkanes, particularly brominated compounds, strongly suggests potential for significant antimicrobial activity. The mechanism of action is likely to involve interactions with cellular thiols and the generation of reactive oxygen species, similar to that of bronopol. Further research is warranted to elucidate the specific biological profile of this compound and to assess its potential for applications in drug development and as a biocide. Any such investigations should also carefully consider its potential cytotoxicity.

References

A Comparative Guide to the Synthesis of Nitroalkenes: Traditional vs. One-Pot Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, the strategic introduction of the nitro group into molecular frameworks is of paramount importance for the development of novel therapeutics and functional materials. Nitroalkenes, in particular, are versatile intermediates that can be elaborated into a wide array of valuable compounds. This guide provides a comparative analysis of a traditional, multi-step approach for the synthesis of nitroalkenes, hypothetically involving an intermediate like 2,3-Dibromo-4-nitropentane, and a modern, efficient one-pot alternative.

Traditional Two-Step Synthesis of Nitroalkenes via a Vicinal Dibromo Intermediate

The classical approach to the synthesis of certain unsaturated systems involves the bromination of an alkene followed by a base-induced elimination of hydrogen bromide. In the context of nitroalkenes, this would entail the bromination of a nitroalkane-derived alkene to form a vicinal dibromonitroalkane, followed by a double dehydrobromination. While direct literature on the use of this compound is scarce, its utility can be inferred as a precursor to unsaturated nitro compounds.

This two-step sequence, while conceptually straightforward, often necessitates the isolation of the dibrominated intermediate and can be inefficient in terms of atom economy and overall yield. The stereochemical outcome of the elimination reactions can also be challenging to control, potentially leading to mixtures of E and Z isomers.

Alternative Reagent: One-Pot Stereoselective Synthesis from Aldehydes and Nitroalkanes

A significantly more efficient and stereoselective alternative to the multi-step process is the direct one-pot synthesis of nitroalkenes from aldehydes and nitroalkanes. This method, developed by Fioravanti, Pellacani, and colleagues, allows for the selective formation of either the (E)- or (Z)-nitroalkene isomer by simple modification of the reaction conditions.[1] This approach obviates the need for halogenation and dehydrobromination steps, leading to a more streamlined and environmentally benign process.

Comparative Performance Data

The following tables summarize the key performance indicators for the one-pot synthesis of (E)- and (Z)-nitroalkenes, showcasing the high yields and excellent stereoselectivity achievable with this modern methodology.[1]

Table 1: One-Pot Synthesis of (Z)-Nitroalkenes

EntryAldehyde (RCHO)Nitroalkane (R'CH₂NO₂)ProductYield (%)
1PropanalNitroethane(Z)-3-Nitro-2-pentene93
2ButanalNitromethane(Z)-1-Nitro-2-hexene90
3ButanalNitroethane(Z)-3-Nitro-2-heptene89
4PentanalNitromethane(Z)-1-Nitro-2-heptene95
5PentanalNitroethane(Z)-4-Nitro-3-octene90

Table 2: One-Pot Synthesis of (E)-Nitroalkenes

EntryAldehyde (RCHO)Nitroalkane (R'CH₂NO₂)ProductYield (%)
1PropanalNitropropane(E)-4-Nitro-3-heptene86
2ButanalNitromethane(E)-1-Nitro-2-hexene92
3ButanalNitroethane(E)-3-Nitro-2-heptene83
4PentanalNitromethane(E)-1-Nitro-2-heptene81
5PentanalNitroethane(E)-4-Nitro-3-octene87
6IsovaleraldehydeNitromethane(E)-5-Methyl-1-nitro-2-hexene96

Experimental Protocols

General Procedure for the One-Pot Synthesis of (Z)-Nitroalkenes[1]

To a stirred solution of the aldehyde (1 mmol) and nitroalkane (1.2 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere, piperidine (0.2 mmol) and 4 Å molecular sieves (500 mg) are added. The reaction mixture is stirred at room temperature for the appropriate time (typically 1-4 hours) until completion, as monitored by TLC. The mixture is then filtered through a pad of Celite, and the solvent is removed under reduced pressure to afford the crude (Z)-nitroalkene, which can be further purified by chromatography if necessary.

General Procedure for the One-Pot Synthesis of (E)-Nitroalkenes[1]

To a stirred solution of the aldehyde (1 mmol) and nitroalkane (1.2 mmol) in anhydrous toluene (5 mL) under an argon atmosphere, piperidine (0.2 mmol) and 4 Å molecular sieves (500 mg) are added. The reaction mixture is heated to reflux for the appropriate time (typically 4-6 hours) until completion, as monitored by TLC. The mixture is then cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure to afford the crude (E)-nitroalkene, which can be further purified by chromatography if necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the traditional and the one-pot synthetic routes to nitroalkenes.

Traditional_vs_OnePot cluster_traditional Traditional Two-Step Synthesis cluster_onepot One-Pot Synthesis Start_T Nitroalkane + Alkene Intermediate_T This compound (Hypothetical Intermediate) Start_T->Intermediate_T Bromination Product_T Nitroalkene (Mixture of Isomers) Intermediate_T->Product_T Dehydrobromination Start_OP Aldehyde + Nitroalkane Product_OP_E (E)-Nitroalkene Start_OP->Product_OP_E Piperidine, Toluene, Reflux Product_OP_Z (Z)-Nitroalkene Start_OP->Product_OP_Z Piperidine, DCM, RT

A comparison of the traditional two-step and the modern one-pot synthetic routes to nitroalkenes.

OnePot_Workflow cluster_workflow Experimental Workflow for One-Pot Nitroalkene Synthesis Reactants Combine Aldehyde, Nitroalkane, Piperidine, and Molecular Sieves Reaction Stir under Inert Atmosphere Reactants->Reaction Workup Filter through Celite Reaction->Workup Isolation Remove Solvent in Vacuo Workup->Isolation Purification Chromatography (if needed) Isolation->Purification Product Pure Nitroalkene Isomer Isolation->Product If sufficiently pure Purification->Product

A generalized experimental workflow for the one-pot synthesis of nitroalkenes.

Conclusion

The direct one-pot synthesis of nitroalkenes from aldehydes and nitroalkanes represents a significant advancement over traditional multi-step methods that may involve intermediates such as this compound. The one-pot approach offers superior efficiency, stereoselectivity, and operational simplicity, making it the preferred method for the synthesis of both (E)- and (Z)-nitroalkenes in a research and drug development setting. The ability to selectively access either isomer by simply changing the solvent and temperature adds to the versatility and power of this modern synthetic tool.

References

Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies for 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive review of published literature reveals no specific cross-reactivity studies for the compound 2,3-Dibromo-4-nitropentane. This guide is therefore presented as a methodological framework for researchers, scientists, and drug development professionals. It outlines how one might design and execute a comparative cross-reactivity analysis for this and similar small molecules, providing a roadmap for assessing their selectivity and potential for off-target effects.

This document details established experimental protocols that can be adapted to characterize the interaction profile of this compound against hypothetical alternatives. The objective is to provide a robust template for generating crucial data for preclinical safety and efficacy assessment.

Hypothetical Compound Comparison

For the purpose of this guide, we will consider this compound as our lead compound and compare it against two hypothetical alternatives. These alternatives are chosen based on structural similarities that might confer related biological activities or cross-reactivities.

  • Lead Compound: this compound

  • Alternative 1 (ALT-1): A structurally analogous compound with a different halogen substitution (e.g., 2,3-Dichloro-4-nitropentane) to assess the role of the bromine atoms in binding.

  • Alternative 2 (ALT-2): A compound where the nitro group is replaced by another electron-withdrawing group (e.g., a ketone) to evaluate the contribution of the nitro moiety to the interaction profile.

Data Presentation: Comparative In Vitro Selectivity

The following tables represent hypothetical data that would be generated from the experimental protocols described in this guide. They are designed to offer a clear comparison of the selectivity and off-target binding profiles of our lead compound and its alternatives.

Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)

This table illustrates a common method for assessing off-target effects against a panel of kinases, which are frequent unintended targets for small molecule drugs.[1][2][3]

Kinase TargetThis compoundAlternative 1 (ALT-1)Alternative 2 (ALT-2)
Target Kinase X95%92%75%
Kinase A55%45%15%
Kinase B12%15%5%
Kinase C48%30%10%
Kinase D5%8%2%
Table 2: Cellular Thermal Shift Assay (CETSA) - Target Engagement

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing evidence of target engagement in a more physiologically relevant context.[1]

Cell LineTarget ProteinΔTm (°C) with this compoundΔTm (°C) with Alternative 1 (ALT-1)ΔTm (°C) with Alternative 2 (ALT-2)
HEK293Target X+5.2+4.8+2.1
HeLaTarget X+4.9+4.5+1.9
HepG2Off-Target Y+2.5+1.5+0.2
Table 3: Affinity Chromatography-Mass Spectrometry - Identified Off-Targets

This technique helps to identify a broader range of potential binding partners from a complex protein mixture, such as a cell lysate.[4][5]

CompoundTop 3 Identified Off-Targets (by peptide count)
This compound 1. Protein Kinase A2. Glutathione S-transferase3. Carbonic anhydrase II
Alternative 1 (ALT-1) 1. Protein Kinase A2. Thioredoxin3. Aldehyde dehydrogenase
Alternative 2 (ALT-2) 1. Pyruvate kinase2. Heat shock protein 703. Lactate dehydrogenase A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and would require optimization for the specific compounds and targets under investigation.

Protocol 1: In Vitro Kinase Panel Screening

Objective: To determine the inhibitory activity of the test compounds against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Dissolve this compound and alternatives in DMSO to create 10 mM stock solutions. Serially dilute to the desired screening concentration (e.g., 10 µM).

  • Assay: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that employs radiometric (e.g., [γ-³³P]-ATP) or fluorescence-based assays.[3][6]

  • Procedure:

    • Add a specific kinase, its substrate, and ATP to the wells of a microtiter plate.

    • Add the test compound to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and assess off-target binding in a cellular context by measuring changes in protein thermal stability.[1]

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293) to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation: Centrifuge the samples to pellet precipitated proteins. Collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of the target protein remaining in the supernatant by Western blot or another protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. Determine the melting temperature (Tm) for each. The change in melting temperature (ΔTm) indicates ligand binding.

Protocol 3: Affinity Chromatography-Mass Spectrometry

Objective: To identify the protein binding partners of a small molecule from a complex mixture.[4][5]

Methodology:

  • Matrix Preparation: Covalently immobilize this compound (or an analog with a suitable linker) onto a solid support, such as agarose beads, to create an affinity matrix.

  • Protein Incubation: Prepare a cell lysate from the cell line of interest. Incubate the lysate with the affinity matrix to allow proteins to bind to the immobilized compound.

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the matrix using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

  • Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify the proteins that specifically interact with the test compound.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows for assessing small molecule cross-reactivity.

Cross_Reactivity_Workflow start Start: Compound of Interest (e.g., this compound) biochem_screening Biochemical Screening (e.g., Kinase Panel) start->biochem_screening cell_based_assays Cell-Based Assays (e.g., CETSA, Reporter Assays) start->cell_based_assays proteome_wide Proteome-Wide Profiling (e.g., Affinity Chromatography) start->proteome_wide evaluate_biochem Evaluate Biochemical Selectivity Profile biochem_screening->evaluate_biochem evaluate_cellular Evaluate Cellular Target Engagement cell_based_assays->evaluate_cellular identify_off_targets Identify Potential Off-Targets proteome_wide->identify_off_targets data_integration Integrate Data & Assess Cross-Reactivity Risk evaluate_biochem->data_integration evaluate_cellular->data_integration identify_off_targets->data_integration end End: Selectivity Report data_integration->end

Caption: A logical workflow for assessing small molecule cross-reactivity.

Affinity_Chromatography_Workflow immobilize 1. Immobilize Compound on Solid Support incubate 2. Incubate with Cell Lysate immobilize->incubate wash 3. Wash to Remove Non-Specific Binders incubate->wash elute 4. Elute Specifically Bound Proteins wash->elute analyze 5. Analyze by Mass Spectrometry elute->analyze identify 6. Identify Off-Targets analyze->identify

Caption: Experimental workflow for affinity chromatography-mass spectrometry.

References

Benchmarking the Stability of 2,3-Dibromo-4-nitropentane: A Comparative Guide to Nitro Compound Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the stability of 2,3-Dibromo-4-nitropentane by comparing it against well-characterized nitro compounds. Due to a lack of publicly available experimental data on the stability of this compound, this document outlines the necessary experimental procedures and provides a comparative dataset of established energetic materials, including Trinitrotoluene (TNT), Research Department Explosive (RDX), Pentaerythritol tetranitrate (PETN), and Nitromethane. This guide is intended to inform the design of a comprehensive stability testing protocol for novel nitro compounds.

Comparative Stability Data of Select Nitro Compounds

The stability of an energetic material is a critical parameter that dictates its handling, storage, and application. Key metrics for assessing stability include sensitivity to impact and friction, and thermal stability. The following table summarizes these properties for several common nitro compounds.

CompoundChemical FormulaMolecular Weight ( g/mol )Impact Sensitivity (H₅₀, cm)Friction Sensitivity (N)Thermal Stability (Decomposition Temp., °C)
TNT C₇H₅N₃O₆227.1315 - 63>353~240 (melts at 80.7)
RDX C₃H₆N₆O₆222.1213 - 28120~210
PETN C₅H₈N₄O₁₂316.148 - 1360~141 (melts), decomposes >150
Nitromethane CH₃NO₂61.04Highly sensitive (liquid)Highly sensitive (liquid)~315 (boils at 101)

Note: Stability data can vary depending on the specific test conditions, crystal form, and purity of the material.

Experimental Protocols for Stability Assessment

To benchmark the stability of a new compound like this compound, a series of standardized tests must be performed. The following are detailed methodologies for key experiments.

Impact Sensitivity Testing: BAM Fallhammer Method

The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method to determine the sensitivity of a substance to impact energy.[1]

Objective: To determine the drop height (H₅₀) at which a 50% probability of initiation (explosion, flame, or decomposition) is observed for a given drop weight.

Apparatus:

  • BAM Fallhammer apparatus with a drop weight (typically 2.5 kg).

  • Steel anvils and strikers.

  • Sample confinement rings.

  • Remote release mechanism.

Procedure:

  • A small, measured amount of the test substance (typically 40 mm³) is placed in the sample confinement ring on the anvil.

  • The striker is placed on top of the sample.

  • The drop weight is raised to a predetermined height and released, impacting the striker.

  • The outcome (initiation or no initiation) is observed and recorded.

  • The Bruceton "up-and-down" method is typically used to determine the H₅₀ value. This involves a series of trials where the drop height is increased after a "no-go" and decreased after a "go".

  • The H₅₀ value is calculated statistically from the series of test results.

Friction Sensitivity Testing: BAM Friction Apparatus

The BAM friction test assesses the sensitivity of a substance to frictional stimuli.[2]

Objective: To determine the minimum load at which initiation occurs when the substance is subjected to friction between two surfaces.

Apparatus:

  • BAM friction apparatus with a porcelain plate and a porcelain pin.

  • A weighted lever arm to apply a known load to the pin.

  • A motor to move the porcelain plate.

Procedure:

  • A small amount of the test substance is spread on the porcelain plate.

  • The porcelain pin is lowered onto the sample, and a specific load is applied via the lever arm.

  • The motor is activated, causing the porcelain plate to move back and forth under the pin once.

  • The outcome (initiation, such as a crackling sound, sparks, or smoke) is observed.

  • The test is repeated with varying loads to determine the lowest load at which initiation occurs in at least one out of six trials.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the thermal stability and decomposition characteristics of a material.[3][4]

Objective: To determine the onset temperature of decomposition and the heat of decomposition.

Apparatus:

  • Differential Scanning Calorimeter.

  • Sample pans (typically aluminum or high-pressure crucibles for energetic materials).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in a sample pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

  • The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • An exothermic peak in the DSC thermogram indicates decomposition. The onset temperature of this peak is taken as the decomposition temperature. The area under the peak is proportional to the heat of decomposition.

Benchmarking Workflow

The process of benchmarking a new nitro compound's stability involves a logical progression from synthesis to a full stability assessment, as illustrated in the following workflow diagram.

Stability_Benchmarking_Workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Initial Hazard Screening cluster_testing Standard Stability Testing cluster_comparison Data Analysis & Comparison Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification DSC_Screening DSC Screening (Small Sample Size) Purification->DSC_Screening Impact_Test Impact Sensitivity (BAM Fallhammer) DSC_Screening->Impact_Test Friction_Test Friction Sensitivity (BAM Friction Test) Impact_Test->Friction_Test Thermal_Stability Detailed Thermal Analysis (DSC/TGA) Friction_Test->Thermal_Stability Data_Analysis Data Compilation & Analysis Thermal_Stability->Data_Analysis Comparison Comparison with Known Nitro Compounds (TNT, RDX, etc.) Data_Analysis->Comparison Risk_Assessment Stability Profile & Risk Assessment Comparison->Risk_Assessment

Caption: Workflow for Benchmarking the Stability of a Novel Nitro Compound.

This structured approach ensures that the stability of a new compound like this compound is systematically evaluated and its potential hazards are understood in the context of well-known energetic materials. The data generated from these tests are crucial for making informed decisions regarding the handling, storage, and potential applications of the novel compound.

References

Safety Operating Guide

Essential Safety & Disposal Protocol for 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety and logistical information for the proper disposal of 2,3-Dibromo-4-nitropentane. The following procedures are based on established guidelines for handling halogenated organic compounds and are intended to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.

Immediate Safety and Logistical Information

Key Hazards: Based on analogous compounds, potential hazards include toxicity, skin and eye irritation, and environmental harm.

Personal Protective Equipment (PPE): Adherence to proper PPE is mandatory to minimize exposure risk.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Laboratory coat. Closed-toe shoes. Additional protective clothing may be required for large quantities or potential splash hazards.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and environmental health and safety (EHS) office.

Operational and Disposal Plan

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.[1]

Waste Segregation:

  • Crucially, this compound waste must be collected in a dedicated container for halogenated organic waste. [1][2] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3]

  • Avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[2]

Waste Container Requirements:

  • Use a chemically compatible container with a secure, tight-fitting lid.[2]

  • The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[2][3] The full chemical name, "this compound," must also be clearly written on the label.[2]

  • Keep the waste container closed except when adding waste.[2]

Disposal Method:

  • The primary disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

  • Prepare the Waste Container:

    • Obtain a designated and appropriate hazardous waste container from your institution's EHS department.

    • Ensure the container is clean, dry, and in good condition.

    • Affix a "Hazardous Waste" label to the container. Clearly write "Halogenated Organic Waste" and "this compound" on the label.

  • Waste Collection:

    • Perform all work with this compound inside a certified chemical fume hood.

    • Wear the required PPE as specified in the table above.

    • Carefully transfer the this compound waste into the prepared container using a funnel to prevent spills.

    • Securely close the container lid immediately after adding the waste.

  • Storage of Waste Container:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from sources of ignition.

    • Do not accumulate more than the regulated amount of hazardous waste in the laboratory.

  • Arranging for Disposal:

    • Once the container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.

    • Provide the EHS department with a complete list of the container's contents.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste a halogenated organic compound? A->B C Collect in a dedicated 'Halogenated Organic Waste' container. B->C Yes I Consult EHS for proper segregation. B->I No/Unsure D Label container with 'Hazardous Waste', 'Halogenated Organic Waste', and chemical name. C->D E Store in a designated satellite accumulation area. D->E F Contact Environmental Health and Safety (EHS) for pickup. E->F G EHS transports for high-temperature incineration. F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,3-Dibromo-4-nitropentane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dibromo-4-nitropentane was located. The following guidance is based on safety data for structurally similar compounds, including 2-bromopentane and 2-Bromo-2-nitro-1,3-propanediol, as well as general knowledge of halogenated nitroalkanes. It is imperative to treat this compound as a hazardous substance and to handle it with extreme caution.

Immediate Safety and Hazard Information

Due to the presence of both bromo and nitro functional groups, this compound is predicted to be a flammable, irritant, and toxic compound. Vapors may form explosive mixtures with air.[1] Bromine-substituted nitroalkanes are generally more toxic than their chlorinated analogs.[2]

Potential Hazards:

  • Flammability: Likely a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][3] Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]

  • Toxicity: Harmful if swallowed or in contact with skin.[4] May cause skin irritation and serious eye damage.[1][3][4] May cause respiratory irritation.[3]

  • Environmental Hazards: Expected to be toxic to aquatic life with long-lasting effects.[1][4] Avoid release to the environment.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound.

PPE CategoryItemSpecifications & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for incidental splash protection. For prolonged contact, consult glove manufacturer's chemical resistance data.
Eye Protection Chemical splash gogglesMust be worn at all times to protect against splashes.
Face Protection Face shieldAn 8-inch minimum face shield should be worn in addition to goggles, especially when there is a risk of splashing or vigorous reaction.
Body Protection Flame-retardant lab coatA lab coat made of flame-retardant material is essential due to the flammability risk.[1]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an organic vapor cartridge if working outside of a certified chemical fume hood or if vapor concentrations are high.
Footwear Closed-toe shoesLeather or chemical-resistant material that covers the entire foot.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible and in good working order.[5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][3]

  • Use only non-sparking tools.[1][3]

2. Handling and Use:

  • Avoid breathing vapors or mists.[1]

  • Prevent contact with skin and eyes.[1]

  • Keep the container tightly closed when not in use.[1][3]

  • Wash hands thoroughly after handling.[1]

3. Spill Response:

  • In case of a spill, evacuate the area immediately.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in designated, clearly labeled, and sealed containers.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Do not dispose of down the drain or in general waste. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures for halogenated organic compounds.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Review SDS & Protocols PPE Don Appropriate PPE Prep->PPE Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) PPE->Eng_Controls Handling Handle in Fume Hood Eng_Controls->Handling Storage Keep Container Sealed Handling->Storage Spill Spill Response Handling->Spill Exposure First Aid Handling->Exposure Decon Decontaminate Work Area Storage->Decon Waste Segregate Hazardous Waste Decon->Waste Disposal Dispose via EHS Waste->Disposal

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.